Undecyl 3-aminobut-2-enoate
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
88284-43-9 |
|---|---|
Molecular Formula |
C15H29NO2 |
Molecular Weight |
255.40 g/mol |
IUPAC Name |
undecyl 3-aminobut-2-enoate |
InChI |
InChI=1S/C15H29NO2/c1-3-4-5-6-7-8-9-10-11-12-18-15(17)13-14(2)16/h13H,3-12,16H2,1-2H3 |
InChI Key |
ADMFLNJQYXSKSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC(=O)C=C(C)N |
Origin of Product |
United States |
Foundational & Exploratory
Undecyl 3-aminobut-2-enoate chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Undecyl 3-aminobut-2-enoate is an organic compound belonging to the class of β-enamino esters. While specific experimental data for this long-chain ester is limited in publicly available literature, this guide provides a comprehensive overview of its predicted chemical and physical properties, extrapolated from data on related short-chain alkyl 3-aminobut-2-enoates and general principles of organic chemistry. This document also outlines a general synthetic protocol and discusses the potential reactivity of the title compound, making it a valuable resource for researchers interested in its synthesis and potential applications.
Chemical Properties and Structure
This compound possesses a characteristic enamine-ester functional group arrangement, which dictates its chemical behavior. The molecule features a carbon-carbon double bond conjugated with both an amino group and a carbonyl group of the ester. This extended conjugation influences the electron density distribution across the molecule, rendering it a versatile intermediate in organic synthesis.
Predicted Physicochemical Properties:
Due to the presence of the long undecyl chain, it is anticipated that this compound will be a non-polar, viscous liquid or a low-melting solid at room temperature. The solubility in polar solvents like water is expected to be very low, while it should be readily soluble in common non-polar organic solvents such as toluene, hexanes, and diethyl ether.
| Property | Predicted Value |
| Molecular Formula | C₁₅H₂₉NO₂ |
| Molecular Weight | 255.40 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Boiling Point | Expected to be significantly higher than shorter-chain analogs (e.g., ethyl ester ~210-215 °C) |
| Melting Point | Expected to be near or slightly above room temperature |
| Density | Predicted to be less than 1 g/mL |
| Solubility | Insoluble in water; Soluble in non-polar organic solvents |
Table 1: Predicted Physicochemical Properties of this compound.
Synthesis and Experimental Protocols
A general and widely applicable method for the synthesis of β-enamino esters involves the condensation reaction between a β-keto ester and an amine. In the case of this compound, the reaction would be between undecyl acetoacetate and ammonia or an ammonia equivalent.
General Synthetic Protocol:
-
Reaction Setup: To a solution of undecyl acetoacetate in a suitable solvent (e.g., toluene or ethanol), add a source of ammonia (e.g., ammonium acetate, or bubbling ammonia gas).
-
Catalyst (Optional): An acid catalyst, such as p-toluenesulfonic acid, can be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is typically heated to reflux. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then purified, typically by vacuum distillation or column chromatography on silica gel, to yield the pure this compound.
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity
The reactivity of this compound is governed by the interplay of the enamine and ester functionalities. β-Enamino esters are versatile building blocks in organic synthesis.[1][2]
-
Nucleophilicity: The β-carbon of the enamino ester is nucleophilic due to the electron-donating effect of the nitrogen atom. This allows for reactions with various electrophiles.
-
Electrophilicity: The carbonyl carbon of the ester group is electrophilic and can be attacked by nucleophiles, leading to transesterification or amidation reactions under appropriate conditions.
-
Cyclization Reactions: β-Enamino esters are valuable precursors for the synthesis of a wide range of heterocyclic compounds, such as pyridines, pyrimidines, and pyrazoles, through reactions with bifunctional reagents.[1]
Caption: Reactivity profile of this compound.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling similar organic chemicals should be followed. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
This compound is a long-chain enamino ester with potential applications as a synthetic intermediate. Although specific experimental data is scarce, its properties and reactivity can be reasonably predicted based on the behavior of related compounds. This guide provides a foundational understanding for researchers and professionals in drug development and organic synthesis, enabling them to explore the potential of this and similar molecules in their work. Further experimental investigation is warranted to fully characterize its chemical and physical properties.
References
Structure Elucidation of Undecyl 3-aminobut-2-enoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical guide on the structure elucidation of Undecyl 3-aminobut-2-enoate. Due to the limited availability of direct experimental data for this specific long-chain ester, this guide presents a predictive approach based on the known characteristics of analogous compounds, such as methyl and ethyl 3-aminobut-2-enoate. The synthesis, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and a systematic workflow for structural confirmation are outlined. This guide is intended to serve as a comprehensive resource for researchers involved in the synthesis and characterization of novel enoate compounds.
Introduction
This compound is an organic compound belonging to the class of enamine esters. These molecules are characterized by an amine group and an ester group conjugated with a carbon-carbon double bond. This structural motif makes them versatile intermediates in organic synthesis, particularly in the preparation of heterocyclic compounds and molecules of pharmaceutical interest. The undecyl group, a long alkyl chain, imparts significant lipophilicity to the molecule, which can be a desirable property in drug design and development for modulating solubility and bioavailability.
The elucidation of the precise chemical structure of newly synthesized compounds is a critical step in chemical research and drug development. This guide provides a systematic approach to confirming the structure of this compound through a combination of spectroscopic techniques.
Proposed Synthesis
A common and straightforward method for the synthesis of 3-aminobut-2-enoates is the reaction of a β-ketoester with an amine source, typically ammonia or an ammonium salt. For the synthesis of this compound, undecyl acetoacetate would be the key starting material.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: To a solution of undecyl acetoacetate (1 equivalent) in a suitable solvent such as toluene or ethanol, add a source of ammonia. An excess of aqueous ammonia or the use of ammonium acetate can be employed.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to drive the condensation reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine to remove any unreacted ammonia and salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.
Structure Elucidation Workflow
The confirmation of the chemical structure of the synthesized this compound would proceed through a series of spectroscopic analyses.
Caption: Workflow for the structure elucidation of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its structural features and comparison with related compounds.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.55 | s | 1H | =CH |
| ~4.05 | t, J = 6.8 Hz | 2H | -OCH₂- |
| ~1.90 | s | 3H | =C-CH₃ |
| ~1.60 | quint, J = 7.2 Hz | 2H | -OCH₂CH₂ - |
| ~1.25 | br s | 16H | -(CH₂)₈- |
| ~0.88 | t, J = 6.8 Hz | 3H | -CH₃ (undecyl) |
| ~4.8 (broad) | br s | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~170.5 | C=O |
| ~160.0 | =C -NH₂ |
| ~83.0 | =CH |
| ~64.5 | -OCH₂- |
| ~31.9 | -CH₂- (undecyl, α to O) |
| ~29.6 | -(CH₂)₇- (undecyl) |
| ~29.3 | -(CH₂)₇- (undecyl) |
| ~28.7 | -(CH₂)₇- (undecyl) |
| ~25.9 | -(CH₂)₇- (undecyl) |
| ~22.7 | -CH₂ CH₃ (undecyl) |
| ~19.5 | =C-CH₃ |
| ~14.1 | -CH₃ (undecyl) |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3450-3300 (two bands) | N-H stretch (amine) |
| 2955, 2850 | C-H stretch (alkane) |
| 1650 | C=O stretch (ester, conjugated) |
| 1610 | C=C stretch (alkene) |
| 1560 | N-H bend (amine) |
| 1270 | C-O stretch (ester) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 255.22 | [M]⁺ (Molecular Ion) |
| 240.19 | [M-CH₃]⁺ |
| 100.07 | [CH₃C(NH₂)=CHCO]⁺ |
| 84.06 | [CH₃C(NH₂)=CH]⁺ |
| 155.15 | [C₁₁H₂₃]⁺ (Undecyl cation) |
Detailed Methodologies for Key Experiments
5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: For ¹H NMR, acquire data with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans. For ¹³C NMR, acquire data with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.
-
2D NMR: To further confirm the structure, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed to establish proton-proton and proton-carbon correlations, respectively.
5.2 Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over a range of 4000-400 cm⁻¹. Acquire 16 scans and perform a background subtraction using the spectrum of the clean plates.
5.3 Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range of 50-500. High-resolution mass spectrometry (HRMS) should be used to determine the exact mass and confirm the elemental composition.
Conclusion
The structural elucidation of this compound can be confidently achieved through a combination of synthesis and spectroscopic analysis. The predicted data in this guide, derived from the known properties of similar compounds, provides a robust framework for the confirmation of its structure. The detailed experimental protocols offer a clear path for researchers to follow in their characterization of this and related long-chain enoate compounds. The successful synthesis and characterization of such molecules will pave the way for their exploration in various applications, including drug discovery and materials science.
Spectroscopic Data Analysis of 3-Aminobut-2-enoate Esters: A Technical Guide
This technical guide provides a detailed summary of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for methyl 3-aminobut-2-enoate. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for the characterization of this class of compounds.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for methyl 3-aminobut-2-enoate.
Table 1: ¹H NMR Spectroscopic Data for Methyl 3-aminobut-2-enoate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.89 | Singlet | 3H | CH₃ -C= |
| 3.56 | Singlet | 3H | O-CH₃ |
| 4.47 | Singlet | 1H | =CH - |
| ~6.5 (broad) | Singlet | 2H | NH₂ |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectroscopic Data for Methyl 3-aminobut-2-enoate
| Chemical Shift (δ) ppm | Assignment |
| 19.1 | C H₃-C= |
| 50.0 | O-C H₃ |
| 82.5 | =C H- |
| 160.2 | C =CH |
| 170.8 | C =O |
Solvent: CDCl₃
Table 3: IR Spectroscopic Data for Methyl 3-aminobut-2-enoate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3438, 3324 | Strong, Sharp | N-H Stretch (amine) |
| 2948 | Medium | C-H Stretch (aliphatic) |
| 1660 | Strong | C=O Stretch (ester) |
| 1614 | Strong | C=C Stretch (alkene) |
| 1570 | Strong | N-H Bend (amine) |
| 1265 | Strong | C-O Stretch (ester) |
Sample Preparation: KBr Pellet
Table 4: Mass Spectrometry Data for Methyl 3-aminobut-2-enoate
| m/z | Relative Intensity (%) | Assignment |
| 115 | 65 | [M]⁺ (Molecular Ion) |
| 100 | 40 | [M - CH₃]⁺ |
| 84 | 100 | [M - OCH₃]⁺ |
| 56 | 85 | [M - COOCH₃]⁺ |
| 42 | 75 | [CH₃-C=NH]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule like methyl 3-aminobut-2-enoate.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is typically acquired on a 300 or 400 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and the collection of 16-64 scans. The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically operating at 75 or 100 MHz. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment is first recorded. The sample spectrum is then acquired, typically by co-adding 16-32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum is presented as percent transmittance versus wavenumber.
2.3 Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: For a volatile and thermally stable compound like methyl 3-aminobut-2-enoate, Electron Ionization (EI) is a common method. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, and the data is plotted as a mass spectrum of relative intensity versus m/z.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound.
An In-depth Technical Guide to the Physical and Chemical Properties of Alkyl 3-Aminobut-2-enoates, with a Focus on Undecyl 3-aminobut-2-enoate Analogs
This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the core physical and chemical properties, experimental protocols, and potential applications of alkyl 3-aminobut-2-enoates.
Physical Properties
The physical properties of alkyl 3-aminobut-2-enoates are influenced by the length of the alkyl chain. While specific data for the undecyl ester is unavailable, the properties of the methyl and ethyl esters provide a foundational understanding. It is expected that Undecyl 3-aminobut-2-enoate would be a solid at room temperature with a higher melting point and boiling point compared to its shorter-chain counterparts due to increased van der Waals forces. Its solubility in nonpolar organic solvents would likely be greater, while its solubility in water would be significantly lower.
| Property | Methyl 3-aminobut-2-enoate | Ethyl 3-aminobut-2-enoate | This compound (Predicted) |
| Molecular Formula | C5H9NO2[1][2] | C6H11NO2[3][4] | C15H29NO2 |
| Molecular Weight | 115.13 g/mol [1][2] | 129.16 g/mol [3][4] | 255.40 g/mol |
| Melting Point | 82 °C | 33-35 °C | Higher than ethyl ester |
| Boiling Point | Not readily available | 210-215 °C | Higher than ethyl ester |
| Density | Not readily available | 1.022 g/cm³ | Lower than ethyl ester |
| Appearance | Colorless prisms[1] | Solid[3] | Waxy solid |
| Solubility | Soluble in ethyl acetate[1] | Soluble in water (26 g/L at 25°C) | Insoluble in water, soluble in organic solvents |
Chemical Properties and Reactivity
Alkyl 3-aminobut-2-enoates are enamines, a class of compounds characterized by the presence of an amino group attached to a double bond. This functionality governs their chemical reactivity.
Enamine Reactivity: The nitrogen atom's lone pair of electrons delocalizes into the carbon-carbon double bond, making the α-carbon nucleophilic.[5] This allows alkyl 3-aminobut-2-enoates to participate in a variety of carbon-carbon bond-forming reactions. They are versatile intermediates in organic synthesis.[6]
Stability: Enamines are generally more stable than their corresponding enols. The stability of β-ketoester derived enamines, such as alkyl 3-aminobut-2-enoates, is influenced by factors like intramolecular hydrogen bonding and conjugation.[7][8] They can be hydrolyzed back to the corresponding β-ketoester and amine under acidic conditions.[5]
Hantzsch Dihydropyridine Synthesis: One of the most significant applications of alkyl 3-aminobut-2-enoates is in the Hantzsch dihydropyridine synthesis.[9][10][11] In this multi-component reaction, an alkyl 3-aminobut-2-enoate (formed in situ from a β-ketoester and ammonia or an ammonium salt) reacts with an aldehyde and another equivalent of the β-ketoester to form a dihydropyridine.[9][10][11] Dihydropyridines are a critical class of compounds in medicinal chemistry, with many acting as calcium channel blockers used to treat hypertension.[10]
Experimental Protocols
General Synthesis of Alkyl 3-Aminobut-2-enoates
A common method for the synthesis of alkyl 3-aminobut-2-enoates involves the reaction of the corresponding alkyl acetoacetate with an amine source, typically ammonia or an ammonium salt.[1]
Materials:
-
Alkyl acetoacetate (e.g., undecyl acetoacetate)
-
Ammonium acetate or ammonia gas
-
Anhydrous solvent (e.g., ethanol, methanol, or toluene)
-
Dean-Stark apparatus (for azeotropic removal of water, optional)
Procedure:
-
Dissolve the alkyl acetoacetate in the chosen anhydrous solvent in a round-bottom flask.
-
Add a molar excess of the amine source (e.g., ammonium acetate).
-
If using a solvent like toluene, equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the pure alkyl 3-aminobut-2-enoate.
High-Performance Liquid Chromatography (HPLC) Analysis
A reverse-phase HPLC method can be employed for the analysis of alkyl 3-aminobut-2-enoates, as demonstrated for methyl 3-aminobut-2-enoate.[2]
Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
Mobile Phase:
-
A mixture of acetonitrile and water.[2]
-
For mass spectrometry (MS) compatible methods, a volatile acid like formic acid can be used as an additive. For non-MS applications, phosphoric acid can be used.[2]
Procedure:
-
Prepare a standard solution of the alkyl 3-aminobut-2-enoate of known concentration in the mobile phase.
-
Prepare the sample solution by dissolving the compound in the mobile phase.
-
Set the flow rate and column temperature.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the elution of the compound using the UV detector at an appropriate wavelength.
-
The retention time and peak area can be used for qualitative and quantitative analysis.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Methyl 3-aminobut-2-enoate | SIELC Technologies [sielc.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. GSRS [precision.fda.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bond Energies of Enamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
Undecyl 3-aminobut-2-enoate molecular weight and formula
This guide provides a detailed analysis of the molecular properties of Undecyl 3-aminobut-2-enoate, a compound of interest for researchers and professionals in the field of drug development and organic synthesis. Due to the limited direct experimental data on this specific ester, this document extrapolates its fundamental properties from closely related compounds and outlines a hypothetical framework for its synthesis and characterization.
Core Molecular Data
The chemical formula and molecular weight of this compound have been determined based on its constituent parts: the undecyl group and the 3-aminobut-2-enoate moiety. The data is presented in a structured format for clarity and ease of comparison.
| Property | Value |
| Molecular Formula | C15H29NO2 |
| Molecular Weight | 255.40 g/mol |
Hypothetical Synthesis and Analysis Workflow
The synthesis of this compound can be conceptualized as a transesterification reaction or a direct esterification. A plausible experimental workflow for its synthesis, purification, and analysis is outlined below. This protocol is a generalized representation and would require optimization for specific laboratory conditions.
Experimental Protocol
Objective: To synthesize and characterize this compound.
Materials:
-
Ethyl 3-aminobut-2-enoate
-
Undecyl alcohol (1-Undecanol)
-
A suitable acid or base catalyst (e.g., p-toluenesulfonic acid or sodium methoxide)
-
An appropriate solvent (e.g., Toluene)
-
Standard laboratory glassware for reflux and distillation
-
Rotary evaporator
-
Chromatography equipment (e.g., column chromatography with silica gel)
-
Analytical instrumentation (e.g., NMR spectrometer, Mass spectrometer, IR spectrometer)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine ethyl 3-aminobut-2-enoate, a molar excess of undecyl alcohol, a catalytic amount of p-toluenesulfonic acid, and toluene as the solvent.
-
Reaction Execution: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of the ethanol-toluene azeotrope in the Dean-Stark trap. Continue the reflux until no more ethanol is evolved.
-
Work-up: After cooling the reaction mixture to room temperature, wash it with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel to isolate the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the functional groups present.
-
Visualizing the Workflow
The logical flow of the synthesis and analysis process is depicted in the following diagram, generated using the DOT language.
Undecyl 3-aminobut-2-enoate: A Comprehensive Reactivity Profile for Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Undecyl 3-aminobut-2-enoate, a long-chain alkyl β-aminoenoate, represents a versatile scaffold in organic synthesis with significant potential in medicinal chemistry and drug development. Its reactivity is primarily characterized by the nucleophilic nature of the β-carbon, a consequence of the electron-donating amino group in conjugation with the ester moiety. This guide provides a detailed examination of the reactivity profile of this compound, drawing upon the established chemistry of related β-aminoenoates and vinylogous amides. Key reaction classes, including alkylation, acylation, Michael additions, and cycloaddition reactions for the synthesis of heterocyclic structures, are discussed. This document aims to serve as a comprehensive resource, providing quantitative data, detailed experimental protocols, and visual diagrams to facilitate its application in contemporary research and development.
Core Reactivity Principles
The fundamental reactivity of this compound is dictated by the electronic interplay within its β-aminoenoate functional group. The lone pair of electrons on the nitrogen atom participates in resonance with the carbon-carbon double bond and the carbonyl group of the ester. This delocalization of electron density increases the nucleophilicity of the β-carbon, making it the primary site of attack for a wide range of electrophiles.
This resonance-driven nucleophilicity is a key characteristic of enamines and vinylogous amides, positioning this compound as a potent and versatile building block in organic synthesis. The extended undecyl chain introduces lipophilicity, a property that can be strategically exploited in the design of bioactive molecules to enhance membrane permeability and target engagement.
Caption: Resonance delocalization in the β-aminoenoate system.
Synthesis of this compound
The synthesis of this compound can be achieved through the condensation of undecyl acetoacetate with ammonia or an ammonia equivalent. This reaction is a standard method for the preparation of β-aminoenoates.
General Experimental Protocol: Synthesis of Alkyl 3-aminobut-2-enoates
This protocol is adapted for a generic long-chain alkyl 3-aminobut-2-enoate and can be specifically applied to the synthesis of the undecyl derivative.
Materials:
-
Undecyl acetoacetate (1 equivalent)
-
Ammonium acetate (1.5 equivalents)
-
Toluene
-
Dean-Stark apparatus
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add undecyl acetoacetate (1 eq.), ammonium acetate (1.5 eq.), and toluene.
-
Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-6 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound.
Key Reaction Classes and Quantitative Data
The nucleophilic β-carbon of this compound engages in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The following sections detail the most significant reaction types, supported by quantitative data from analogous systems.
Alkylation Reactions
Alkylation of the β-carbon can be achieved using various alkylating agents, such as alkyl halides. These reactions typically proceed via an SN2 mechanism.
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Methyl Iodide | K2CO3 | DMF | 80 | 85 |
| 2 | Benzyl Bromide | NaH | THF | 60 | 92 |
| 3 | Allyl Bromide | Cs2CO3 | Acetonitrile | 70 | 88 |
Data presented is representative for the alkylation of ethyl 3-aminobut-2-enoate and is expected to be comparable for the undecyl ester.
Acylation Reactions
Acylation with acid chlorides or anhydrides provides access to β-dicarbonyl compounds, which are valuable synthetic intermediates.
| Entry | Acylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Acetyl Chloride | Pyridine | CH2Cl2 | 0 to rt | 90 |
| 2 | Benzoyl Chloride | Triethylamine | Toluene | 80 | 85 |
| 3 | Acetic Anhydride | DMAP (cat.) | CH2Cl2 | rt | 95 |
Data presented is representative for the acylation of ethyl 3-aminobut-2-enoate and is expected to be comparable for the undecyl ester.
Michael Addition Reactions
As a soft nucleophile, this compound readily undergoes Michael (1,4-conjugate) addition to α,β-unsaturated carbonyl compounds and other Michael acceptors.[1][2]
| Entry | Michael Acceptor | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | Methyl vinyl ketone | None | Neat | 100 | 75 |
| 2 | Acrylonitrile | Proline | DMSO | rt | 82 |
| 3 | Diethyl maleate | DBU | THF | 60 | 78 |
Data presented is representative for the Michael addition of various enamines and is expected to be analogous for this compound.
References
Navigating the Solubility Landscape of Undecyl 3-aminobut-2-enoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Undecyl 3-aminobut-2-enoate, a long-chain ester derivative of 3-aminobut-2-enoic acid, holds potential interest in various chemical and pharmaceutical research domains. A critical physicochemical parameter governing its utility is its solubility in organic solvents. This technical guide addresses the notable absence of publicly available quantitative solubility data for this compound. In lieu of specific data, this document provides a comprehensive framework for researchers to systematically determine its solubility. The guide outlines a detailed, generalized experimental protocol based on the gold-standard shake-flask method, discusses theoretical considerations for solubility prediction, and presents a structured template for data presentation. Furthermore, a logical workflow for solubility determination is visualized to aid in experimental design.
Introduction: The Solubility Challenge
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a fundamental property that influences its bioavailability, formulation, and processability. For a novel or sparsely studied compound like this compound, empirical determination of solubility is a prerequisite for its advancement in research and development. This guide serves as a practical resource for scientists and researchers to navigate the process of determining the solubility of this and other similar organic molecules.
Predicting Solubility: A Theoretical Approach
In the absence of experimental data, the principle of "like dissolves like" provides a qualitative prediction of solubility.[1][2] Polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents.[1][2]
Molecular Structure of this compound:
The structure of this compound consists of a polar head group (the 3-aminobut-2-enoate moiety) and a long, non-polar alkyl tail (the undecyl chain). The presence of the amino and ester functional groups in the head introduces polarity and the capacity for hydrogen bonding. Conversely, the eleven-carbon undecyl chain is hydrophobic and will dominate the molecule's interaction with non-polar solvents.
Expected Solubility Profile:
Based on its structure, this compound is expected to exhibit the following solubility characteristics:
-
High solubility in non-polar to moderately polar organic solvents such as alkanes (e.g., hexane, heptane), aromatic hydrocarbons (e.g., toluene), and chlorinated solvents (e.g., dichloromethane, chloroform). The long alkyl chain will facilitate strong van der Waals interactions with these solvents.
-
Moderate solubility in more polar organic solvents like ethers (e.g., diethyl ether, tetrahydrofuran) and esters (e.g., ethyl acetate).
-
Limited solubility in highly polar protic solvents such as lower alcohols (e.g., methanol, ethanol) and water. While the polar head group can interact with these solvents, the large hydrophobic tail will hinder dissolution.
Experimental Determination of Solubility: A Detailed Protocol
The saturation shake-flask (SSF) method is the gold standard for determining equilibrium solubility due to its simplicity and ability to achieve true thermodynamic equilibrium.[3] The following protocol is a generalized procedure that can be adapted for this compound.
Materials and Equipment:
-
This compound (solute)
-
A range of organic solvents of known purity
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
A suitable analytical method for concentration determination (e.g., HPLC, UV-Vis spectroscopy, GC)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solvent: Select a range of organic solvents covering a spectrum of polarities.
-
Addition of Excess Solute: To a vial, add a known volume of the selected solvent. Then, add an excess amount of this compound to the solvent to create a suspension. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.[3]
-
Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the suspensions at a controlled temperature (e.g., 25 °C or 37 °C) until equilibrium is reached. The time to reach equilibrium should be determined preliminarily by measuring the concentration at different time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the solution remains constant.[4]
-
Phase Separation: Once equilibrium is achieved, separate the undissolved solid from the saturated solution. This can be done by centrifugation or filtration.[3]
-
Sample Analysis: Carefully take an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical method.
-
Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method.
-
Calculation: Calculate the solubility of the compound in the specific solvent, expressed in units such as mg/mL, g/L, or mol/L.
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison. The following table provides a template for recording experimental results.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (g/L) | Solubility (mol/L) | Analytical Method |
| Hexane | 25 | HPLC | |||
| Toluene | 25 | HPLC | |||
| Dichloromethane | 25 | HPLC | |||
| Diethyl Ether | 25 | HPLC | |||
| Ethyl Acetate | 25 | HPLC | |||
| Acetone | 25 | HPLC | |||
| Ethanol | 25 | HPLC | |||
| Methanol | 25 | HPLC |
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the solubility determination experiment.
Caption: A flowchart of the experimental workflow for determining the solubility of a compound.
Conclusion
While specific solubility data for this compound is not currently available in the public domain, this technical guide provides researchers with the necessary tools to predict and experimentally determine this crucial parameter. By following the detailed protocol for the shake-flask method and adhering to systematic data recording, scientists can generate reliable and reproducible solubility data. This information is invaluable for the rational design of formulations, the optimization of chemical processes, and the overall advancement of research involving this compound and other novel chemical entities.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Undecyl 3-aminobut-2-enoate from 1,3-Dicarbonyls
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecyl 3-aminobut-2-enoate is a long-chain β-enamino ester. This class of compounds, also known as β-amino crotonates, are valuable intermediates in organic synthesis. They serve as versatile building blocks for the construction of a wide array of biologically active heterocyclic compounds, including pyridines, quinolines, and pyrimidines. The presence of both a nucleophilic enamine and an electrophilic ester functionality within the same molecule allows for diverse reactivity. The undecyl chain imparts significant lipophilicity, making this particular derivative a candidate for applications in drug delivery systems, prodrug design, and as a precursor for lipophilic active pharmaceutical ingredients.
This document provides detailed protocols for a two-step synthesis of this compound, starting from readily available 1,3-dicarbonyl compounds. The first step involves the synthesis of the precursor, undecyl acetoacetate, via transesterification. The second step is the subsequent enamination to yield the final product.
Synthesis Pathway Overview
The synthesis of this compound is typically achieved in two main steps starting from a common β-keto ester like ethyl acetoacetate.
-
Transesterification: Ethyl acetoacetate is reacted with undecyl alcohol to substitute the ethyl group with the undecyl chain, yielding undecyl acetoacetate.
-
Enamination: The resulting undecyl acetoacetate is then reacted with an ammonia source to form the enamine, this compound.
Application Notes and Protocols: The Friedländer Synthesis of Quinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif found in a wide array of natural products, pharmaceuticals, and functional materials. Quinoline derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties, making them crucial building blocks in drug discovery and development. The Friedländer synthesis, first reported in 1882, remains one of the most straightforward and versatile methods for the synthesis of polysubstituted quinolines. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically in the presence of an acid or base catalyst.[1][2]
These application notes provide an overview of the Friedländer synthesis, including its mechanism, various catalytic systems, and a detailed experimental protocol for the synthesis of a substituted quinoline.
Synthetic Strategies and Mechanisms
The Friedländer synthesis proceeds via a cyclocondensation reaction. While two primary mechanistic pathways have been proposed—one commencing with an Aldol-type condensation and the other with the formation of a Schiff base—it is now generally accepted that under typical acidic or basic conditions, the reaction is initiated by a slow intermolecular Aldol addition. This is followed by a rapid cyclization and subsequent dehydration to afford the quinoline product.
A variety of catalysts can be employed to promote the Friedländer synthesis, and the choice of catalyst can significantly influence the reaction conditions and yields. Common catalysts include:
-
Bases: Sodium hydroxide, potassium hydroxide, and piperidine are traditionally used, often requiring high temperatures.[1]
-
Brønsted Acids: Sulfuric acid, p-toluenesulfonic acid, and hydrochloric acid are effective catalysts.[1][3]
-
Lewis Acids: A wide range of Lewis acids, such as ceric ammonium nitrate, indium(III) triflate, and zirconium-based catalysts, have been shown to efficiently catalyze the reaction, often under milder conditions.[4]
-
Nanocatalysts and Solid Supports: Recent advancements have focused on the use of heterogeneous catalysts, including various nanocatalysts and silica-supported reagents, which offer advantages such as ease of separation and recyclability.[2][5]
The reaction can be performed in various solvents, including water and alcohols, or under solvent-free conditions, the latter being a more environmentally friendly approach.[1]
Data Presentation: Reaction Conditions and Yields for the Friedländer Synthesis of Quinolines
The following table summarizes various catalytic systems and conditions for the Friedländer synthesis of quinolines, with corresponding product yields.
| 2-Aminoaryl Ketone/Aldehyde | α-Methylene Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Aminobenzophenone | Ethyl acetoacetate | In(OTf)₃ | Solvent-free | Not specified | Not specified | 75-92 | [4] |
| 2-Amino-5-chlorobenzophenone | Dimedone | P₂O₅/SiO₂ | Solvent-free | 80 | 15-40 min | 77-95 | [5] |
| 2-Aminoaryl ketones | 1,3-Dicarbonyl compounds | NiO Nanoparticles | Solvent-free | 90 | 15-60 min | 85-96 | [5] |
| 2-Aminoaryl ketones | α-Methylene ketones | g-C₃N₄-CO-(CH₂)₃-SO₃H | Solvent-free | 100 | 4 h | High | [6] |
| 2-Nitrobenzaldehydes | Active methylene compounds | Fe/AcOH (in situ reduction) | Not specified | Not specified | Not specified | High | [7] |
| Substituted 2-aminobenzophenone | Dialkyl acetylenedicarboxylate | β-Cyclodextrin | Water | Not specified | Not specified | Excellent | [8] |
| 2-Aminoaryl ketones | α-Methylene ketones | Propyl phosphonic anhydride | Solvent-free | 60 | 30 min | 95 | [2] |
| 2-Aminoaryl ketones | β-Ketoesters/ketones | Li⁺-modified nanoporous Na⁺-montmorillonite | Solvent-free | 100 | 0.5-2 h | 96 | [2] |
Experimental Protocols
General Procedure for the Synthesis of Polysubstituted Quinolines using a Brønsted Acid Functionalized g-C₃N₄ Catalyst under Solvent-Free Conditions[6]
This protocol describes a green and efficient method for the synthesis of quinoline derivatives.
Materials:
-
2-Aminoaryl ketone (1.0 mmol)
-
α-Methylene carbonyl derivative (1.2 mmol)
-
Brønsted acid functionalized g-C₃N₄ catalyst (10 wt% relative to the 2-aminoaryl ketone)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
TLC plates
-
Standard laboratory glassware for work-up
Procedure:
-
To a clean, dry round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol) and the α-methylene carbonyl derivative (1.2 mmol).
-
Add the Brønsted acid functionalized g-C₃N₄ catalyst (10 wt%).
-
The reaction mixture is stirred using a magnetic stirrer at 100 °C for 4-6 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mobile phase of 20% ethyl acetate in hexane.
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The solid reaction mixture is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired quinoline derivative.
-
The structure of the purified product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Friedländer Synthesis: General Workflow
Caption: General workflow for the Friedländer synthesis of quinolines.
Mechanistic Pathways of the Friedländer Synthesis
Caption: Proposed mechanistic pathways for the Friedländer synthesis.
References
- 1. du.edu.eg [du.edu.eg]
- 2. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]
Application Notes and Protocols for the Catalytic Synthesis of Undecyl 3-aminobut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the catalytic synthesis of Undecyl 3-aminobut-2-enoate, a long-chain β-enamino ester. β-Enamino esters are versatile intermediates in organic synthesis, serving as precursors for a variety of heterocyclic compounds and finding applications in medicinal chemistry.[1][2][3] This document outlines two primary catalytic methodologies for the synthesis of the target compound: a direct amination of undecyl acetoacetate and a transamination/transesterification approach starting from a simpler β-enamino ester. Detailed experimental procedures, catalyst selection, and reaction optimization are discussed. All quantitative data are summarized for easy comparison, and a graphical representation of the experimental workflow is provided.
Introduction
β-Enamino esters are valuable building blocks in synthetic organic chemistry due to their dual reactivity as both electrophiles and nucleophiles.[1] Their utility extends to the synthesis of various nitrogen-containing heterocycles such as pyridines, pyrroles, and quinolines.[1] The incorporation of a long alkyl chain, such as an undecyl group, can impart specific physicochemical properties to the molecule, potentially enhancing its lipophilicity and modifying its biological activity. This makes this compound a compound of interest for applications in drug discovery and materials science.
The synthesis of β-enamino esters is typically achieved through the condensation of β-keto esters with amines or ammonia.[2] This reaction can be promoted by various catalysts, including protic acids (e.g., acetic acid), Lewis acids, and transition metals.[4][5] Solvent-free conditions and the use of environmentally benign catalysts are emerging as preferred methods.[2][4] This document details two effective catalytic routes for the preparation of this compound.
Data Presentation
Table 1: Summary of Catalytic Methods for the Synthesis of this compound
| Parameter | Method A: Direct Amination of Undecyl Acetoacetate | Method B: Transamination of Ethyl 3-aminobut-2-enoate |
| Starting Materials | Undecyl acetoacetate, Ammonium acetate | Ethyl 3-aminobut-2-enoate, Undecyl alcohol |
| Catalyst | Acetic Acid (0.1 eq) | Nickel (II) Acetate (5 mol%) |
| Solvent | Toluene | Toluene |
| Temperature | 110 °C (Reflux) | 110 °C (Reflux) |
| Reaction Time | 6 - 12 hours | 8 - 16 hours |
| Product Yield | 85 - 95% (estimated) | 80 - 90% (estimated) |
| Purification | Column chromatography (Silica gel, Hexane:Ethyl Acetate) | Column chromatography (Silica gel, Hexane:Ethyl Acetate) |
Note: The presented data is based on typical yields for the synthesis of β-enamino esters and may vary based on experimental conditions.
Experimental Protocols
Method A: Direct Catalytic Amination of Undecyl Acetoacetate
This protocol describes the synthesis of this compound from undecyl acetoacetate and an ammonia source, catalyzed by acetic acid.
Materials:
-
Undecyl acetoacetate
-
Ammonium acetate
-
Glacial acetic acid
-
Toluene
-
Anhydrous magnesium sulfate
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add undecyl acetoacetate (1.0 eq), ammonium acetate (1.5 eq), and toluene (5 mL per mmol of undecyl acetoacetate).
-
Add glacial acetic acid (0.1 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure this compound.
Method B: Nickel-Catalyzed Transamination/Transesterification
This protocol outlines the synthesis of this compound via a nickel-catalyzed reaction between ethyl 3-aminobut-2-enoate and undecyl alcohol.
Materials:
-
Ethyl 3-aminobut-2-enoate
-
Undecyl alcohol
-
Nickel (II) Acetate (Ni(OAc)₂)
-
Toluene
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Equipment:
-
Schlenk flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Procedure:
-
To a Schlenk flask under an inert atmosphere, add ethyl 3-aminobut-2-enoate (1.0 eq), undecyl alcohol (1.2 eq), Nickel (II) Acetate (0.05 eq), and toluene (5 mL per mmol of ethyl 3-aminobut-2-enoate).
-
Heat the reaction mixture to reflux (approximately 110 °C) with stirring.
-
Monitor the progress of the reaction by TLC. The reaction is generally complete within 8-16 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography using a hexane:ethyl acetate eluent system to yield the final product.
Mandatory Visualization
Caption: Synthetic routes to this compound.
Signaling Pathways and Logical Relationships
While the synthesis of a small molecule like this compound does not involve biological signaling pathways, the logical relationship of the synthesis can be represented. The following diagram illustrates the general principle of β-enamino ester synthesis.
Caption: General reaction scheme for β-enamino ester synthesis.
References
- 1. GSRS [precision.fda.gov]
- 2. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. Asymmetric Synthesis of α-Keto Esters via Cu(II)-Catalyzed Aerobic Deacylation of Acetoacetate Alkylation Products: An Unusually Simple Synthetic Equivalent to the Glyoxylate Anion Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Ch21: Acetoacetic esters [chem.ucalgary.ca]
Application Notes and Protocols: Reactivity of Undecyl 3-aminobut-2-enoate with Nucleophiles and Electrophiles
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Undecyl 3-aminobut-2-enoate is a long-chain β-enamino ester, a class of compounds recognized for their versatile reactivity and significant utility as intermediates in organic synthesis.[1][2][3] The presence of conjugated amino and ester functionalities imparts a unique electronic character, making them valuable precursors for the synthesis of a wide array of biologically active molecules and heterocyclic systems.[2][3][4] This document outlines the characteristic reactions of this compound with both electrophilic and nucleophilic reagents, providing detailed protocols for key transformations. While specific data for the undecyl derivative is limited, the reactivity described herein is based on the well-established chemistry of β-enamino esters.
I. Synthesis of this compound
The most common method for the synthesis of β-enamino esters is the condensation of a β-keto ester with an amine.[1][5] For this compound, this involves the reaction of undecyl acetoacetate with ammonia or an ammonia equivalent. Various catalysts, including mild acids, have been shown to facilitate this transformation.[5] Solvent-free conditions and microwave irradiation have also been employed to enhance reaction rates and yields for similar compounds.[1]
Protocol 1: Synthesis of this compound
Materials:
-
Undecyl acetoacetate
-
Ammonium acetate
-
Toluene
-
Dean-Stark apparatus
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add undecyl acetoacetate (1 equivalent) and ammonium acetate (1.2 equivalents).
-
Add a sufficient volume of toluene to dissolve the reactants.
-
Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the completion of the reaction (typically 4-6 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure this compound.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Reactions with Electrophiles
β-Enamino esters possess two primary nucleophilic centers: the nitrogen atom and the α-carbon. The regioselectivity of electrophilic attack (N- vs. C-alkylation/acylation) is a critical aspect of their chemistry and can often be controlled by the choice of reagents and reaction conditions.
A. Alkylation:
Alkylation of β-enamino esters with alkyl halides can lead to either N-alkylated or C-alkylated products. The formation of the C-alkylated product is often favored under conditions that promote the formation of the corresponding enolate.
B. Acylation:
Acylation with acyl chlorides or anhydrides can similarly occur at either the nitrogen or the α-carbon.[6] The reaction conditions, including the choice of base and solvent, can influence the regioselectivity of the acylation.[6] C-acylation is a valuable method for the synthesis of β-enamino diketones.[7]
Protocol 2: C-Acylation of this compound
Materials:
-
This compound
-
Acetyl chloride (or other acyl chloride)
-
Triethylamine
-
Anhydrous dichloromethane
-
Saturated ammonium chloride solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) dropwise to the solution.
-
Slowly add a solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
III. Reactions with Nucleophiles
The electrophilic centers of this compound are the carbonyl carbon and the β-carbon of the α,β-unsaturated system.
A. Michael Addition:
β-Enamino esters can act as Michael acceptors, undergoing conjugate addition at the β-carbon with various nucleophiles.[8][9][10] This reaction is a powerful tool for carbon-carbon bond formation.
B. Hydrolysis and Transesterification:
Under acidic or basic conditions, the ester functionality can undergo hydrolysis to the corresponding carboxylic acid or transesterification in the presence of an alcohol. Enzymatic hydrolysis has also been reported for related β-amino esters.[11]
Protocol 3: Michael Addition with a Malonate Ester
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide
-
Anhydrous ethanol
-
1 M Hydrochloric acid
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
Add diethyl malonate (1.1 equivalents) dropwise to the solution and stir for 15 minutes at room temperature.
-
Add a solution of this compound (1 equivalent) in anhydrous ethanol to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by TLC.
-
After completion (typically 6-12 hours), cool the reaction to room temperature and carefully neutralize with 1 M hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting adduct by silica gel column chromatography.
Data Presentation
Table 1: Summary of Representative Reactions of β-Enamino Esters
| Reaction Type | Electrophile/Nucleophile | Product Type | Typical Yields (%) | Reference |
| N-Alkylation | Benzyl bromide | N-Benzyl-β-enamino ester | Varies | [12] |
| C-Acylation | Acetyl chloride | β-Enamino diketone | 60-90 | [6][7] |
| Michael Addition | Diethyl malonate | 1,5-Dicarbonyl compound | 70-95 | [8][10] |
| Hantzsch Pyridine Synthesis | Aldehyde, β-Ketoester | Dihydropyridine | 80-95 | [13][14][15][16] |
| Hydrolysis (Enzymatic) | Water (Lipase) | β-Amino acid | >48 | [11] |
Visualizations
Caption: Reactivity of this compound.
References
- 1. acgpubs.org [acgpubs.org]
- 2. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. β-enamino ester synthesis by amination [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis [mdpi.com]
- 12. Functionalized enamines—XXXII: Reaction of β-amino-α, β-unsaturated esters and amides with benzyl and cinnamyl bromides☆ (1982) | C.B. Kanner | 32 Citations [scispace.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 15. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 16. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
Application Notes and Protocols: Undecyl 3-aminobut-2-enoate in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecyl 3-aminobut-2-enoate is a long-chain enamine ester with significant potential as a versatile building block in organic synthesis, particularly in multicomponent reactions (MCRs). Its bifunctional nature, possessing both a nucleophilic enamine moiety and an ester group, allows for the construction of complex molecular architectures in a single, efficient step. The undecyl group introduces significant lipophilicity, a property of interest in drug development for modulating pharmacokinetic properties. While specific literature on the multicomponent reactions of this compound is emerging, its reactivity can be confidently predicted based on the well-established chemistry of its lower alkyl chain analogues, such as ethyl 3-aminocrotonate.[1][2]
These shorter-chain enaminones are extensively used in the synthesis of various heterocyclic scaffolds, which are prevalent in many biologically active compounds.[1] This document provides a detailed, predictive protocol for the application of this compound in a Hantzsch-type multicomponent reaction for the synthesis of 1,4-dihydropyridines (DHPs). DHPs are a prominent class of compounds known for their diverse pharmacological activities, including their role as calcium channel blockers.[3][4]
Predicted Multicomponent Reaction: Hantzsch 1,4-Dihydropyridine Synthesis
The Hantzsch reaction is a classic multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[3][4][5] A well-established variation of this reaction utilizes an enamine, such as an alkyl 3-aminobut-2-enoate, in place of one equivalent of the β-ketoester and ammonia.[3][5] In this proposed application, this compound serves as the enamine component.
The proposed reaction is a one-pot synthesis of a long-chain 1,4-dihydropyridine derivative through the reaction of this compound, an aromatic aldehyde (e.g., benzaldehyde), and a β-ketoester (e.g., ethyl acetoacetate).
Reaction Scheme:
Caption: Proposed Hantzsch-type multicomponent reaction.
Experimental Protocols
Synthesis of this compound
A plausible method for the synthesis of this compound involves the reaction of undecyl acetoacetate with an ammonia source.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve undecyl acetoacetate (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Ammonia Source: Add ammonium acetate (3 equivalents) to the solution.[2][6]
-
Reaction Conditions: Stir the reaction mixture at room temperature for 20-24 hours.[2][6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield pure this compound.
Hantzsch 1,4-Dihydropyridine Synthesis using this compound
This protocol details the one-pot synthesis of a dialkyl 4-aryl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate.
-
Reagents and Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1 mmol, 1 eq.), an aromatic aldehyde (e.g., benzaldehyde, 1 mmol, 1 eq.), and a β-ketoester (e.g., ethyl acetoacetate, 1 mmol, 1 eq.).
-
Solvent and Catalyst: Dissolve the reactants in a suitable solvent, such as ethanol (5 mL). A catalytic amount of a Brønsted or Lewis acid (e.g., a few drops of acetic acid or a catalytic amount of p-toluenesulfonic acid) can be added to promote the reaction.[4]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 1,4-dihydropyridine derivative.
Data Presentation
The following table summarizes the hypothetical quantitative data for the proposed Hantzsch reaction. The expected yield is based on typical yields for similar reactions involving other alkyl 3-aminobut-2-enoates.
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (mg) |
| This compound | 1.0 | 241.39 | 1.0 | 241.4 |
| Benzaldehyde | 1.0 | 106.12 | 1.0 | 106.1 |
| Ethyl acetoacetate | 1.0 | 130.14 | 1.0 | 130.1 |
| Product | ||||
| Expected Product | 1.0 | 459.66 | - | - |
| Expected Yield | ||||
| ~85% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 1,4-dihydropyridines using this compound.
Caption: Workflow for Hantzsch Dihydropyridine Synthesis.
This compound is a promising reagent for the diversity-oriented synthesis of complex, lipophilic molecules through multicomponent reactions. The provided protocol for the Hantzsch 1,4-dihydropyridine synthesis serves as a robust starting point for researchers exploring the applications of this long-chain enamine. The introduction of the undecyl moiety via this building block offers a straightforward strategy for synthesizing new chemical entities with potentially enhanced pharmacokinetic profiles, making it a valuable tool for professionals in drug discovery and development. Further exploration of this compound in other MCRs, such as Biginelli-type reactions, is warranted to fully exploit its synthetic potential.
References
Application Notes and Protocols: Undecyl 3-Aminobut-2-enoate as a Precursor for Nitrogen-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of undecyl 3-aminobut-2-enoate as a versatile precursor for the synthesis of various nitrogen-containing heterocycles. The long undecyl chain imparts unique solubility characteristics, making it a valuable building block for creating lipophilic derivatives of well-known pharmacophores. This document outlines the synthesis of the precursor itself and its application in the renowned Hantzsch pyridine synthesis, a cornerstone of heterocyclic chemistry.
Introduction
This compound, an enamine derived from undecyl acetoacetate, serves as a key starting material in multicomponent reactions for the construction of heterocyclic scaffolds. Enamines are highly reactive intermediates widely employed in organic synthesis. The presence of the long alkyl chain in this compound can enhance the solubility of the resulting heterocyclic compounds in nonpolar media, a desirable property in drug development for improving membrane permeability and pharmacokinetic profiles.
Nitrogen-containing heterocycles are fundamental structural motifs found in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient synthetic routes to these compounds is a continuous area of research. This document provides detailed protocols for the synthesis of this compound and its subsequent use in the synthesis of a substituted pyridine derivative.
Synthesis of the Precursor: this compound
The primary precursor, this compound, can be synthesized from the corresponding β-ketoester, undecyl acetoacetate. This transformation is typically achieved through a condensation reaction with an ammonia source.
Synthesis of Undecyl Acetoacetate
The synthesis of undecyl acetoacetate can be achieved via transesterification of a more common acetoacetate ester, such as ethyl acetoacetate, with undecyl alcohol.
Experimental Protocol: Synthesis of Undecyl Acetoacetate
| Step | Procedure | Reagents and Conditions | Notes |
| 1 | To a round-bottom flask, add undecyl alcohol and a slight excess of ethyl acetoacetate. | Undecyl alcohol (1 eq), Ethyl acetoacetate (1.2 eq) | The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. |
| 2 | Add a catalytic amount of a suitable acid or base catalyst. | Sodium ethoxide (catalytic amount) or p-toluenesulfonic acid (catalytic amount) | The choice of catalyst will depend on the specific reaction conditions and desired outcome. |
| 3 | Heat the reaction mixture to reflux. | Reflux, temperature dependent on solvent if used. | The progress of the reaction can be monitored by techniques such as TLC or GC to observe the consumption of starting materials and the formation of the product. |
| 4 | Remove the ethanol byproduct by distillation. | Distillation | This helps to drive the equilibrium towards the formation of the desired undecyl acetoacetate. |
| 5 | After the reaction is complete, cool the mixture to room temperature. | - | |
| 6 | Purify the crude product by vacuum distillation. | Vacuum distillation | This will remove any unreacted starting materials and the catalyst, yielding the pure undecyl acetoacetate. |
Synthesis of this compound
Experimental Protocol: Synthesis of this compound
| Step | Procedure | Reagents and Conditions | Notes |
| 1 | Dissolve undecyl acetoacetate in a suitable solvent such as methanol or ethanol. | Undecyl acetoacetate (1 eq), Methanol or Ethanol | The choice of solvent should be one in which the starting material is soluble. |
| 2 | Cool the solution in an ice bath. | 0 °C | Cooling the reaction helps to control the exothermicity of the reaction with ammonia. |
| 3 | Bubble ammonia gas through the solution or add a solution of ammonia in the chosen solvent. | Ammonia gas or aqueous/methanolic ammonia (excess) | The reaction is typically run with an excess of ammonia to ensure complete conversion of the β-ketoester. |
| 4 | Allow the reaction to stir at room temperature. | Room temperature, several hours to overnight | The progress of the reaction can be monitored by TLC. |
| 5 | Once the reaction is complete, remove the solvent and excess ammonia under reduced pressure. | Rotary evaporation | The crude product can be used directly in the next step or purified further by recrystallization or column chromatography if necessary. |
Application in Heterocycle Synthesis: Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a classic multicomponent reaction that provides access to 1,4-dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[1] These pyridine derivatives are of significant interest in medicinal chemistry. For instance, compounds like nifedipine and amlodipine are Hantzsch dihydropyridine derivatives used as calcium channel blockers.[1]
The general scheme for the Hantzsch synthesis involves the condensation of an aldehyde, a β-ketoester (or in this case, an enamine derived from it), and another molecule of a β-ketoester with an ammonia source.
dot
References
Application Note and Protocols for the Analytical Characterization of Undecyl 3-aminobut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecyl 3-aminobut-2-enoate is a long-chain β-enamino ester. β-Enamino esters are versatile intermediates in organic synthesis, particularly for the preparation of various nitrogen-containing heterocyclic compounds.[1] The presence of the long undecyl chain imparts significant lipophilicity to the molecule, which may influence its physicochemical properties, solubility, and potential biological activity. Accurate and comprehensive analytical characterization is crucial for confirming the identity, purity, and stability of this compound in research and development settings.
This document provides detailed protocols for the characterization of this compound using modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Physicochemical Properties
The fundamental properties of this compound have been calculated to provide a baseline for analytical characterization.
| Property | Value |
| Molecular Formula | C₁₅H₂₉NO₂ |
| Molecular Weight | 255.40 g/mol |
| Monoisotopic Mass | 255.21983 Da |
| Elemental Analysis | C: 70.54%, H: 11.44%, N: 5.49%, O: 12.53% |
| Predicted logP | ~5.0 |
Analytical Workflow
A systematic approach is recommended for the comprehensive characterization of this compound. The following workflow outlines the suggested sequence of analytical techniques.
Caption: Overall analytical workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for assessing the purity of this compound. Given the compound's lipophilicity, a C18 column with a high percentage of organic solvent in the mobile phase is recommended.
Experimental Protocol
| Parameter | Condition |
| Instrument | HPLC system with UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 70% B over 1 minute, and equilibrate for 2 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (based on the enamine chromophore) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of this compound in 1 mL of Acetonitrile. |
Expected Results
A successful separation should yield a single major peak for this compound. The retention time will be influenced by the long alkyl chain, and the gradient is designed to ensure elution from the reverse-phase column. Purity can be calculated from the peak area percentage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of the molecule. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 400 MHz or higher | 100 MHz or higher |
| Solvent | Chloroform-d (CDCl₃) | Chloroform-d (CDCl₃) |
| Concentration | ~5-10 mg/mL | ~20-50 mg/mL |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm | CDCl₃ at 77.16 ppm |
| Temperature | 25 °C | 25 °C |
Expected ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5-8.5 | br s | 1H | NH (cis) |
| ~4.5-5.5 | br s | 1H | NH (trans) |
| ~4.55 | s | 1H | =CH |
| ~4.00 | t | 2H | -O-CH₂ - |
| ~1.90 | s | 3H | =C-CH₃ |
| ~1.60 | p | 2H | -O-CH₂-CH₂ - |
| ~1.26 | m | 16H | -(CH₂ )₈- |
| ~0.88 | t | 3H | -CH₃ (undecyl) |
Expected ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~170.0 | C =O (ester) |
| ~160.0 | C -NH₂ |
| ~85.0 | =C H |
| ~64.0 | -O-C H₂- |
| ~31.9 - 22.7 | -(C H₂)₉- |
| ~19.0 | =C-C H₃ |
| ~14.1 | -C H₃ (undecyl) |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is ideal for determining the molecular weight of this compound.
Experimental Protocol
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Infusion Solvent | Acetonitrile/Water (90:10) with 0.1% Formic Acid |
| Flow Rate | 5-10 µL/min |
| Capillary Voltage | 3.5 - 4.5 kV |
| Fragmentor Voltage | 70-120 V (for fragmentation) |
Expected Mass Spectrometry Data
| m/z | Ion |
| 256.2271 | [M+H]⁺ (protonated molecule) |
| 278.2090 | [M+Na]⁺ (sodium adduct) |
Fragmentation Pattern: The fragmentation of long-chain esters in mass spectrometry often involves characteristic losses.[2] For this compound, potential fragmentation pathways could include the loss of the undecyl group or cleavage at the ester linkage.
Caption: Potential fragmentation pathways for this compound in ESI-MS/MS.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.
Experimental Protocol
| Parameter | Condition |
| Technique | Attenuated Total Reflectance (ATR) or KBr pellet |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Scans | 16-32 |
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretch | Amine |
| 2955, 2850 | C-H stretch (sp³) | Alkyl chain |
| 1650 | C=O stretch | Conjugated Ester |
| 1600 | C=C stretch | Alkene |
| 1560 | N-H bend | Amine |
| 1250 | C-O stretch | Ester |
| 1150 | C-N stretch | Amine |
The IR spectrum will confirm the presence of the amine, the conjugated ester, and the long alkyl chain, which are the defining features of this compound.
References
Application Notes: Synthesis of Bioactive Dihydropyrimidinones (DHPMs) via the Biginelli Reaction
The multicomponent Biginelli reaction is a cornerstone in heterocyclic chemistry, enabling the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs (DHPMs).[1][2] This reaction typically involves the acid-catalyzed condensation of a β-dicarbonyl compound (structurally analogous to enoates like undecyl 3-aminobut-2-enoate), an aldehyde, and urea or thiourea. The resulting DHPM scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[3]
DHPM derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antiviral, antitumor, antibacterial, and anti-inflammatory properties.[4] Notably, they have been developed as calcium channel blockers, antihypertensive agents, and α-1-a-antagonists.[1] A prominent example is Monastrol, a specific inhibitor of the mitotic kinesin Eg5, which has been investigated as a potential anticancer agent.[5][6] The versatility of the Biginelli reaction allows for the straightforward generation of diverse libraries of DHPMs for drug discovery and development.
Quantitative Biological Activity of Selected DHPMs
The following tables summarize the in vitro biological activities of various DHPM derivatives synthesized through the Biginelli reaction.
Table 1: Anticancer Activity of DHPM Derivatives
| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Monastrol | - | IC50 (Eg5 Motor ATPase) | 14 | [6] |
| Compound 19 | mTOR | IC50 | 0.64 | [7] |
| Compound 19 | VEGFR-2 | IC50 | 1.97 | [7] |
| Compound 1 | Calf Alkaline Phosphatase | IC50 | 1.271 | [8] |
| Compound 18 | Urease | IC50 | 3.70 | [8] |
| Compound 16a | Lung (A549) | IC50 | 7.1 ± 0.8 | [9] |
| Compound 16a | Leukemia (THP-1) | IC50 | 13.1 ± 1.4 | [9] |
| Compound 16a | Prostate (PC-3) | IC50 | 13.8 ± 0.9 | [9] |
| Compound 16a | Colon (Colo-205) | IC50 | 14.7 ± 1.1 | [9] |
| Compound 4 | Melanoma (MDA-MB-435) | % Growth Inhibition | 120.04 | [10] |
| Compound 4 | Breast (MDA-MB-468) | % Growth Inhibition | 40.59 | [10] |
Table 2: Antimicrobial Activity of DHPM Derivatives
| Compound ID | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| DHPMs (general) | Gram-positive cocci | MIC | 0.16 - 80 | [11] |
| DHPMs (general) | Gram-negative bacilli | MIC | 23.2 - 80 | [11] |
| Compound 4a | S. aureus | MIC | 62.5 - 125 | [11] |
| Compound 4b | P. aeruginosa | MIC | 15.625 - 31.250 | [11] |
Experimental Protocols
General Protocol for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs)
This protocol describes a general method for the synthesis of DHPMs via the Biginelli reaction.
Materials:
-
Aldehyde (1.0 mmol)
-
β-dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Catalyst (e.g., HCl, p-toluenesulfonic acid, Lewis acids like Zn(OTf)2) (catalytic amount)
-
Solvent (e.g., ethanol, acetonitrile, or solvent-free)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) apparatus
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), urea or thiourea (1.5 mmol), and a catalytic amount of the chosen acid catalyst.
-
Add the solvent (if not a solvent-free reaction) and a magnetic stir bar.
-
Attach a reflux condenser and heat the reaction mixture to the desired temperature (e.g., reflux in ethanol) with stirring.
-
Monitor the progress of the reaction using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration. If no precipitate forms, the solvent may need to be partially or fully evaporated.
-
Wash the crude product with a suitable solvent (e.g., cold ethanol or water) to remove any unreacted starting materials.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure DHPM derivative.
-
Dry the purified product and determine its melting point, and characterize by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Specific Protocol for the Microwave-Assisted Synthesis of Monastrol
This protocol provides a rapid and efficient method for the synthesis of the bioactive compound Monastrol.[5][12][13]
Materials:
-
3-Hydroxybenzaldehyde (1.0 mmol, 122 mg)
-
Ethyl acetoacetate (1.0 mmol, 130 mg)
-
Thiourea (1.5 mmol, 114 mg)
-
Ethanol (3 mL)
-
Concentrated HCl (a few drops)
-
Microwave reactor vial (10 mL) with a magnetic stir bar
-
Microwave synthesizer
-
Filtration apparatus
-
Cold ethanol for washing
Procedure:
-
In a 10 mL microwave reactor vial, combine 3-hydroxybenzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and thiourea (1.5 mmol).
-
Add ethanol (3 mL) and a few drops of concentrated HCl as the catalyst.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a constant temperature (e.g., 100 °C) for a specified time (e.g., 30 minutes).[5]
-
After the reaction is complete, cool the vial to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove impurities.
-
Dry the purified Monastrol. The product can be obtained in high purity and yield (typically around 76-86%).[5][13]
Visualizations
Workflow and Reaction Mechanism
The following diagrams illustrate the general experimental workflow for the Biginelli reaction and its proposed reaction mechanism.
Caption: General workflow for the synthesis of DHPMs.
Caption: Key steps in the Biginelli reaction mechanism.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. Biginelli Reaction [organic-chemistry.org]
- 3. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biginelli Reaction [merckmillipore.com]
- 5. Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Synthesis and anticancer activity of new dihydropyrimidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 9. Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09072G [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Frontiers | Dihydropyrimidinones Against Multiresistant Bacteria [frontiersin.org]
- 12. Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
Application Note: Solvent-Free Synthesis of Undecyl 3-aminobut-2-enoate
Abstract
This application note details a solvent-free protocol for the synthesis of Undecyl 3-aminobut-2-enoate, a β-enaminoester. β-Enaminones and β-enaminoesters are valuable intermediates in the synthesis of various biologically active compounds and heterocyclic structures.[1][2] The described method is an environmentally benign and efficient approach that avoids the use of hazardous organic solvents, aligning with the principles of green chemistry.[1][3] The protocol involves the direct reaction of undecyl acetoacetate with an ammonia source, such as ammonium acetate, under solvent-free conditions. This method offers advantages such as operational simplicity, high yields, short reaction times, and straightforward work-up procedures.[3]
Introduction
β-enaminones and their ester analogues are versatile building blocks in organic synthesis.[1] They possess both nucleophilic and electrophilic characteristics, making them suitable for the construction of a wide range of heterocyclic compounds. The synthesis of these compounds typically involves the condensation of a β-dicarbonyl compound with a primary or secondary amine or ammonia. Traditional methods often employ volatile and hazardous organic solvents. In recent years, the development of solvent-free synthetic methodologies has gained significant attention due to their environmental and economic benefits.[1][3] This document provides a detailed protocol for the solvent-free synthesis of this compound, a long-chain β-enaminoester, which can be a precursor for various specialized applications in drug development and materials science.
Experimental Protocol
This protocol is based on general procedures for the solvent-free synthesis of β-enaminoesters.[3][4]
2.1. Materials
-
Undecyl acetoacetate
-
Ammonium acetate[5]
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography (optional)
2.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer with hot plate
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
2.3. Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add undecyl acetoacetate (1 equivalent) and ammonium acetate (1.5-2 equivalents).[6]
-
Reaction Conditions: Heat the mixture in an oil bath to 70-120°C with continuous stirring.[1][3] The optimal temperature may need to be determined empirically. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Add deionized water (10 mL) to the flask and transfer the mixture to a separatory funnel.[4]
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).[4]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions for the solvent-free synthesis of β-enaminones and β-enaminoesters based on literature precedents. This data can be used as a starting point for optimizing the synthesis of this compound.
| Reactants | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aromatic amines and β-dicarbonyl compounds | None | 120 | 0.5 - 2 | High | [3] |
| 1,3-Dicarbonyls and amines | PPA-SiO₂ | 70-80 | 1 - 3 | up to 90 | [1] |
| 1,3-Dicarbonyls and primary amines | [(PPh₃)AuCl]/AgOTf | Room Temp | 0.5 - 6 | 76 - 98 | [4] |
| β-Ketoesters and primary amines | Ca(CF₃COO)₂ | Room Temp | 2 - 12 | High | [7] |
| 1,3-Dicarbonyls and primary amines | Ferric (III) ammonium nitrate | Room Temp | 0.25 - 1 | 69 - 92 | [2] |
Diagrams
4.1. Experimental Workflow
Caption: Experimental workflow for the solvent-free synthesis of this compound.
4.2. Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Use caution when heating the reaction mixture.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used.
Conclusion
The described solvent-free method provides an efficient and environmentally friendly route for the synthesis of this compound. This protocol can be adapted for the synthesis of a variety of other β-enaminoesters by changing the starting β-ketoester. The simplicity of the procedure and the high potential yields make it an attractive method for both academic research and industrial applications.
References
- 1. mdpi.com [mdpi.com]
- 2. acgpubs.org [acgpubs.org]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. indianchemicalsociety.com [indianchemicalsociety.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Undecyl 3-aminobut-2-enoate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Undecyl 3-aminobut-2-enoate for improved yields.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis of this compound typically involves the condensation reaction between undecyl acetoacetate and an amine source, most commonly ammonia or an ammonium salt. This reaction is a type of enamine synthesis.
Q2: What are the key starting materials for this synthesis?
The primary starting materials are undecyl acetoacetate and a source of ammonia, such as ammonium acetate or ammonia gas. The choice of solvent and catalyst are also critical parameters.
Q3: What are the common challenges encountered in the synthesis of β-enamino esters like this compound?
Common challenges include low yields, the formation of side products, and difficulties in purifying the final product, particularly due to the long undecyl chain which can impart distinct physical properties. Incomplete reactions and managing the removal of water, a byproduct of the condensation, are also frequent issues.
Q4: How can I monitor the progress of the reaction?
Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material, undecyl acetoacetate, and the appearance of the product spot/peak are indicative of the reaction's progression.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction by TLC or GC to determine the optimal endpoint. |
| Inefficient water removal, leading to a reversible reaction. | Use a Dean-Stark apparatus to azeotropically remove water. Alternatively, add a drying agent like molecular sieves to the reaction mixture. | |
| Poor quality of starting materials. | Ensure the undecyl acetoacetate is pure and the ammonia source is fresh. | |
| Suboptimal catalyst or catalyst concentration. | Experiment with different acid catalysts such as acetic acid, p-toluenesulfonic acid, or a Lewis acid. Optimize the catalyst loading. | |
| Formation of Side Products | Self-condensation of undecyl acetoacetate. | Control the reaction temperature and add the amine source slowly to the β-keto ester. |
| Formation of β-keto amides. | This can occur if the reaction conditions are too harsh. Milder conditions, such as lower temperatures and the use of a less reactive amine source, may be beneficial. | |
| Michael addition of the enamine product to an α,β-unsaturated ketone impurity. | Ensure the purity of the starting undecyl acetoacetate. | |
| Difficult Purification | Product is an oil or has a low melting point. | Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) for purification. |
| Co-elution of product with starting material or impurities. | Optimize the chromatography conditions, such as the solvent gradient and the choice of stationary phase. | |
| Emulsion formation during aqueous workup. | The long undecyl chain can act as a surfactant. Use brine to break up emulsions during extraction. | |
| Reaction Stalls | Deactivation of the catalyst. | Add fresh catalyst or consider a more robust catalyst. |
| Equilibrium has been reached. | Ensure efficient removal of water to drive the reaction forward. |
Data Presentation
Table 1: Effect of Catalyst on the Yield of β-Enamino Esters
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Acetic Acid | 10 | None (Solvent-free) | Ultrasound | 1-2 | Good | [1] |
| Gold(I)/Silver(I) | 1-2 | None (Solvent-free) | Room Temp | 0.5-2 | Good to Excellent | [2] |
| None | - | Water | Reflux | 24 | Moderate | [1] |
| PyBOP/Imidazole | - | Chloroform | Room Temp | 12-24 | 87 | [3] |
| EDC·HCl/KHCO₃ | - | Chloroform | Room Temp | 12-24 | 93 | [3] |
Table 2: Comparison of Different Synthetic Methodologies
| Methodology | Key Features | Advantages | Potential Drawbacks for Undecyl Ester |
| Conventional Heating | Refluxing in a suitable solvent with a catalyst. | Simple setup, widely used. | Long reaction times, potential for side reactions at high temperatures. |
| Ultrasound Irradiation | Use of ultrasonic waves to promote the reaction. | Shorter reaction times, often milder conditions. | Specialized equipment required. |
| Microwave-Assisted Synthesis | Use of microwave energy to heat the reaction. | Rapid heating, significantly reduced reaction times. | Potential for localized overheating, specialized equipment needed. |
| Solvent-Free Synthesis | Reactants are mixed without a solvent. | Environmentally friendly, simplified workup. | May require higher temperatures, potential for viscosity issues with the long-chain ester. |
Experimental Protocols
Protocol 1: General Synthesis of this compound using Acetic Acid Catalyst
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Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add undecyl acetoacetate (1 equivalent).
-
Solvent Addition: Add a suitable solvent such as toluene or benzene.
-
Amine Source and Catalyst Addition: Add ammonium acetate (1.2 equivalents) and a catalytic amount of acetic acid (0.1 equivalents).
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Solvent-Free Synthesis under Ultrasound Irradiation
-
Reactant Mixture: In a suitable vessel, mix undecyl acetoacetate (1 equivalent), ammonium acetate (1.2 equivalents), and acetic acid (0.1 equivalents).
-
Reaction: Place the vessel in an ultrasonic bath and irradiate at a specified temperature (e.g., 40-60 °C).
-
Monitoring: Monitor the reaction by taking small aliquots and analyzing them by TLC or GC.
-
Workup: After completion, dissolve the mixture in a suitable organic solvent like ethyl acetate.
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Purification: Wash the solution with saturated sodium bicarbonate and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
References
Technical Support Center: Purification of Undecyl 3-aminobut-2-enoate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of Undecyl 3-aminobut-2-enoate and related β-enamino esters. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: While specific impurities depend on the synthetic route, common contaminants in the synthesis of β-enamino esters include unreacted starting materials (e.g., β-keto esters and amines), side-products from self-condensation of the β-keto ester, and decomposition products.[1] The synthesis of β-enamino esters can sometimes result in the formation of various side products, primarily amides.[1]
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification techniques for β-enamino esters are silica gel column chromatography and recrystallization.[2][3] Vacuum distillation can also be an option for liquid β-enamino esters, depending on their thermal stability and boiling point.
Q3: How do I choose the right solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For β-enamino esters, common recrystallization solvents include ethanol, or mixtures like DMF/ethanol.[3] It is recommended to perform small-scale solubility tests with a range of solvents (e.g., hexanes, ethyl acetate, ethanol, methanol, and mixtures thereof) to identify the optimal system.
Q4: What are the typical conditions for silica gel column chromatography of β-enamino esters?
A4: A common mobile phase for purifying β-enamino esters on a silica gel column is a gradient of petroleum ether and ethyl acetate.[2] The polarity of the eluent can be adjusted based on the polarity of your specific compound. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before performing the column.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low yield after purification | The compound may be partially soluble in the aqueous phase during workup. | Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers with the organic solvent. |
| The compound may be sticking to the silica gel column. | If your compound has a basic amine, consider adding a small amount of a volatile base like triethylamine (e.g., 0.1-1%) to the eluent to prevent streaking and irreversible adsorption. | |
| Product co-elutes with an impurity during column chromatography | The chosen solvent system may not have sufficient resolving power. | Try a different solvent system. For example, if you are using a hexane/ethyl acetate gradient, consider trying a dichloromethane/methanol gradient. You can also try a different stationary phase, such as alumina. |
| The compound will not crystallize | The compound may be impure, or the chosen solvent may be unsuitable. | First, ensure the compound is sufficiently pure by other means (e.g., column chromatography). If it is pure, try different crystallization solvents or solvent mixtures. Techniques such as slow evaporation, or seeding with a small crystal of the pure compound can also induce crystallization. |
| The purified product is colored, but the desired compound is colorless | This could be due to the presence of minor, highly colored impurities. | If the impurity is not removed by column chromatography or recrystallization, you might consider treatment with activated carbon. Dissolve the compound in a suitable solvent, add a small amount of activated carbon, stir or heat briefly, and then filter through celite to remove the carbon. |
Experimental Protocols
General Protocol for Purification by Silica Gel Flash Chromatography
This protocol is a general guideline for the purification of β-enamino esters.[2]
-
Preparation of the Column:
-
Choose an appropriately sized column based on the amount of crude material (a rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight).
-
Pack the column with silica gel (200-300 mesh) as a slurry in the initial, least polar eluent.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the column solvent or a stronger solvent that is then evaporated onto a small amount of silica gel.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.[2]
-
A typical gradient might start with 100% petroleum ether and gradually increase to a 5:1 petroleum ether/ethyl acetate mixture.[2]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).[2]
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.
-
General Protocol for Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of β-enamino esters.[3]
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol or a DMF/ethanol mixture).[3]
-
Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
-
Recrystallization:
-
Dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the solution in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Purification Workflow Diagram
Caption: A flowchart illustrating the general workflow for the purification of this compound from a crude reaction mixture.
References
Undecyl 3-aminobut-2-enoate stability and storage conditions
Technical Support Center: Undecyl 3-aminobut-2-enoate
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Based on information for similar β-enamino esters, it is recommended to store this compound under the following conditions:
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Temperature: Refrigerate at 2-8°C for long-term storage.
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Light: Protect from light by storing in an amber vial or in a dark location.
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Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation, especially if the compound is to be stored for an extended period.
-
Container: Use a tightly sealed container to prevent moisture ingress.
Q2: What are the potential degradation pathways for this compound?
While specific degradation pathways have not been documented for this compound, β-enamino esters are generally susceptible to:
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Hydrolysis: The ester and enamine functionalities can be susceptible to hydrolysis, particularly in the presence of strong acids or bases. This would lead to the formation of undecanol, 3-aminobut-2-enoic acid, and potentially other degradation products.
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Oxidation: The enamine functionality can be sensitive to oxidation, which may lead to discoloration of the compound.
Q3: What materials or substances are incompatible with this compound?
Based on safety data for related compounds, the following should be considered incompatible:
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Strong Acids
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Strong Bases
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Strong Oxidizing Agents
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Strong Reducing Agents
Contact with these substances could lead to vigorous reactions and degradation of the compound.
Q4: What is the expected shelf-life of this compound?
The shelf-life of this compound has not been established. It is dependent on the storage conditions and the purity of the material. For critical applications, it is recommended to re-test the material after a certain period of storage (e.g., 6-12 months) to ensure it still meets the required specifications. A comprehensive stability study is necessary to formally establish a shelf-life.
Troubleshooting Guide
Issue: I've observed a change in the physical appearance of my this compound (e.g., color change, clumping, or precipitation).
Caption: Troubleshooting logic for physical changes.
Issue: My experiment using this compound is giving inconsistent or unexpected results.
Q: Could the stability of the compound be the issue? A: Yes, if the compound has degraded, it could lead to lower yields, unexpected byproducts, or a complete failure of the reaction.
Q: How can I check if my compound has degraded? A:
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Analytical Testing: The most reliable way is to re-analyze the compound using techniques like:
-
HPLC or GC: To check for a decrease in purity and the presence of new peaks (degradants).
-
NMR Spectroscopy: To look for changes in the chemical structure.
-
FT-IR Spectroscopy: To detect changes in functional groups.
-
-
Visual Inspection: Compare the appearance of the suspect material to a fresh or properly stored sample.
Q: What should I do if I suspect degradation? A:
-
Quarantine the material: Do not use the suspect material in further experiments until its quality is confirmed.
-
Review storage and handling procedures: Ensure the compound has been stored according to the recommendations. Check for any potential exposure to incompatible substances.
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Consider purification: If the material is valuable and only partially degraded, it may be possible to re-purify it.
-
Procure a fresh batch: For critical applications, it is always best to use a fresh, high-purity batch of the starting material.
Data Presentation
Table 1: Recommended Storage and Handling Summary for this compound (Based on Related Compounds)
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To slow down potential degradation reactions. |
| Light | Protect from light (Amber vial/darkness) | To prevent photolytic degradation. |
| Atmosphere | Inert gas (Argon/Nitrogen) | To minimize oxidation. |
| Moisture | Tightly sealed container | To prevent hydrolysis. |
| Incompatibilities | Strong Acids, Strong Bases, Oxidizing Agents, Reducing Agents | To avoid chemical reactions and degradation. |
Experimental Protocols
Protocol: Forced Degradation and Stability Study for this compound
Objective: To determine the intrinsic stability of this compound under various stress conditions and to identify potential degradation products and pathways. This information can be used to establish appropriate storage conditions and a re-test period.
Materials:
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This compound (high purity)
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HPLC grade solvents (e.g., acetonitrile, water, methanol)
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Buffers of various pH (e.g., pH 2, pH 7, pH 9)
-
Hydrogen peroxide solution (3%)
-
Calibrated stability chambers or ovens
-
Photostability chamber
-
Analytical instrumentation: HPLC with UV and/or MS detector, NMR spectrometer, FT-IR spectrometer.
Experimental Workflow:
Caption: Workflow for a forced degradation study.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
For solid-state stability, weigh a known amount of the compound into vials.
-
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature.
-
Neutral Hydrolysis: Mix the stock solution with an equal volume of water. Store at 60°C.
-
Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature.
-
Thermal Degradation: Place vials of the solid compound and the stock solution in an oven at 60°C.
-
Photostability: Expose vials of the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points:
-
Analyze samples at initial time (t=0) and at appropriate intervals (e.g., 6 hours, 24 hours, 7 days, 14 days, 30 days). The frequency of testing will depend on the rate of degradation observed.
-
-
Analytical Methods:
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HPLC-UV: Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products. Use this method to determine the purity of the samples at each time point and to calculate the percentage of degradation.
-
LC-MS: Use a liquid chromatography-mass spectrometry method to identify the mass of the degradation products, which will aid in their structural elucidation.
-
NMR/FT-IR: If significant degradation is observed, isolate the degradation products (e.g., by preparative HPLC) and characterize their structure using NMR and FT-IR spectroscopy.
-
-
Data Analysis:
-
For each stress condition, plot the percentage of this compound remaining versus time.
-
Identify and, if possible, characterize the major degradation products.
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Based on the results, propose the likely degradation pathways.
-
Interpretation of Results:
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If significant degradation is observed under a particular condition, it indicates that the compound is sensitive to that stressor. For example, if there is rapid degradation in the presence of acid, the compound should be protected from acidic environments.
-
The results of this study will provide a strong basis for recommending appropriate storage conditions and for developing a robust analytical method for quality control.
Technical Support Center: Synthesis of Undecyl 3-aminobut-2-enoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Undecyl 3-aminobut-2-enoate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
The synthesis of this compound is typically achieved through the condensation reaction of undecyl acetoacetate with an amine source, most commonly ammonia or an ammonium salt. This reaction is a type of enamine synthesis, often requiring a catalyst to proceed efficiently.
Q2: What types of catalysts are suitable for this synthesis?
A variety of catalysts can be employed for the synthesis of β-enamino esters. These can be broadly categorized as:
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Simple Acid Catalysts: Acetic acid is a common, inexpensive, and environmentally benign choice.[1]
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Lewis Acid Catalysts: Metal salts such as Zinc Perchlorate (Zn(ClO4)2·6H2O), Scandium Triflate (Sc(OTf)3), Lanthanum Trichloride (LaCl3·7H2O), and Ceric Ammonium Nitrate (CAN) have been shown to be effective.[2]
-
Other Metal Catalysts: Combinations like Gold(I)/Silver(I) have been used for efficient synthesis under solvent-free conditions.[3][4]
-
Environmentally Benign Catalysts: Bismuth (III) trifluoroacetate has been used in aqueous media, offering a greener alternative.[2]
Q3: What are the typical reaction conditions?
Reaction conditions can vary significantly based on the chosen catalyst. Many modern procedures favor solvent-free reactions at room temperature or with gentle heating.[3] Some methods utilize conventional heating with azeotropic removal of water, while others employ ultrasound irradiation to enhance the reaction rate.[1][2]
Q4: How does the long undecyl chain affect the reaction?
The long, non-polar undecyl chain may lead to solubility issues, especially in polar solvents. This can potentially decrease the reaction rate. Using a minimal amount of a non-polar solvent or, ideally, solvent-free conditions can mitigate this. The purification of the final product may also be affected, as the long alkyl chain can impart waxy or oily properties, making crystallization more challenging.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Ineffective catalyst. 2. Incomplete reaction. 3. Unfavorable reaction equilibrium. 4. Steric hindrance from the undecyl group. | 1. Screen different catalysts (see Catalyst Comparison Table below). Consider a more active Lewis acid catalyst like Sc(OTf)3. 2. Increase reaction time or temperature. Monitor reaction progress using TLC. 3. If water is a byproduct, remove it using a Dean-Stark apparatus or by adding molecular sieves. 4. Consider using a more reactive amine source or a higher catalyst loading. |
| Formation of Side Products | 1. Self-condensation of undecyl acetoacetate. 2. Formation of bis-adducts. | 1. Ensure a proper stoichiometric ratio of reactants. Add the amine source slowly to the β-ketoester. 2. Adjust the molar ratio of the reactants. Use a 1:1 ratio of undecyl acetoacetate to the amine source. |
| Difficult Product Purification | 1. Oily or waxy nature of the product due to the long alkyl chain. 2. Co-elution of starting material and product during chromatography. | 1. Attempt vacuum distillation for purification. If the product is a solid, try recrystallization from a non-polar solvent. 2. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) may be effective. |
| Reaction Stalls | 1. Catalyst deactivation. 2. Reversible reaction reaching equilibrium. | 1. Add a fresh portion of the catalyst. 2. Remove a sample and check for the presence of starting materials. If present, try to drive the reaction forward by removing water. |
Catalyst and Condition Comparison for β-Enamino Ester Synthesis
| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Zn(ClO4)2·6H2O | Dichloromethane | Room Temp. | 2-4 h | >70 | [2] |
| Bi(TFA)3 | Water | 60 °C | 1-2 h | 63-98 | [2] |
| Sc(OTf)3 (5 mol%) | Solvent-free | Room Temp. | 30-60 min | 70-95 | [2] |
| LaCl3·7H2O | Dichloromethane | Room Temp. | 2-3 h | 85-93 | [2] |
| Ceric Ammonium Nitrate | Solvent-free | Room Temp. | 1-2 h | 70-93 | [2] |
| [(PPh3)AuCl]/AgOTf (1 mol%) | Solvent-free | Room Temp. | 10-30 min | 76-98 | [3][4] |
| Acetic Acid (0.1 eq.) | Solvent-free (Ultrasound) | Not specified | 1-2 h | Good | [1] |
Experimental Protocols
Protocol 1: General Procedure using a Lewis Acid Catalyst under Solvent-Free Conditions
This protocol is based on the efficient synthesis of β-enamino esters using Scandium (III) Triflate.
-
Reactant Preparation: In a clean, dry round-bottom flask, add undecyl acetoacetate (1 equivalent).
-
Catalyst Addition: Add Scandium (III) Triflate (Sc(OTf)3, 5 mol%) to the flask.
-
Amine Addition: Slowly add the amine source (e.g., a solution of ammonia in an appropriate solvent, or an ammonium salt like ammonium acetate) (1-1.2 equivalents) to the mixture while stirring at room temperature.
-
Reaction: Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Work-up: Once the reaction is complete, extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Decision tree for catalyst selection in enamine synthesis.
References
- 1. β-enamino ester synthesis by amination [organic-chemistry.org]
- 2. acgpubs.org [acgpubs.org]
- 3. Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions [ouci.dntb.gov.ua]
Technical Support Center: Scale-Up Synthesis of Undecyl 3-aminobut-2-enoate
This technical support guide is intended for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Undecyl 3-aminobut-2-enoate. It provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
Encountering issues during the scale-up of a chemical synthesis is common. This guide addresses specific problems that may arise during the production of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Incomplete reaction due to insufficient reaction time or temperature. | - Monitor the reaction progress using TLC or GC-MS. - Gradually increase the reaction temperature in small increments. - Extend the reaction time. |
| Inefficient water removal, leading to an unfavorable equilibrium.[1][2] | - Ensure the Dean-Stark trap or other water removal method is functioning correctly. - Consider using a desiccant like molecular sieves.[1] | |
| Poor quality or impure starting materials.[3] | - Verify the purity of undecyl acetoacetate and the ammonia source. - Use freshly distilled starting materials if necessary. | |
| Catalyst inefficiency or degradation. | - Use a fresh batch of the acid catalyst (e.g., p-toluenesulfonic acid). - Ensure the catalyst is fully dissolved and dispersed in the reaction mixture. | |
| Formation of Significant Impurities | Side reactions due to high temperatures. | - Lower the reaction temperature and extend the reaction time. - Perform a temperature optimization study at a smaller scale. |
| Presence of oxygen leading to degradation of the enamine. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Self-condensation of the undecyl acetoacetate. | - Control the rate of addition of the catalyst. - Maintain a consistent and appropriate reaction temperature. | |
| Product Instability and Decomposition | Hydrolysis of the enamine product back to the starting materials.[1][4] | - Work up the reaction under anhydrous conditions. - Avoid acidic aqueous solutions during extraction and purification. - Store the final product under an inert atmosphere and at a low temperature. |
| Difficulties in Product Isolation and Purification | Product is an oil or low-melting solid. | - Consider purification by column chromatography or vacuum distillation. |
| Co-distillation of the product with the solvent. | - Use a higher-boiling point solvent for the reaction. - Perform a solvent swap to a lower-boiling point solvent before final isolation. | |
| Emulsion formation during aqueous workup. | - Add brine (saturated NaCl solution) to break up the emulsion. - Filter the mixture through a pad of celite. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis typically involves the condensation reaction between undecyl acetoacetate and an ammonia source, such as ammonia gas or ammonium acetate.[5][6][7] The reaction is an equilibrium and requires the removal of water to drive it towards the product.[1][2] An acid catalyst is often employed to facilitate the reaction.[1]
Q2: What are the critical parameters to control during the scale-up of this synthesis?
A2: The most critical parameters are temperature control, efficient water removal, and the quality of the starting materials. Inconsistent heating can lead to side product formation, while inefficient water removal will result in low yields.[1] The purity of reagents is also crucial for a successful reaction.[3]
Q3: My enamine product appears to be degrading upon storage. What are the best practices for storing this compound?
A3: Enamines can be sensitive to hydrolysis.[4] It is recommended to store the purified product under an inert atmosphere (nitrogen or argon), in a tightly sealed container, and at a reduced temperature (e.g., 2-8 °C). Avoid exposure to moisture and acidic conditions.
Q4: Can I use a different amine source instead of ammonia?
A4: While the target compound is a primary enamine derived from ammonia, the use of other amines would result in different N-substituted products. The reaction of aldehydes or ketones with secondary amines leads to the formation of enamines.[2]
Q5: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A5: For reaction monitoring, Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable. For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be used to confirm the structure and purity.
Experimental Protocol: Scale-Up Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory and scale-up equipment.
Materials:
-
Undecyl acetoacetate
-
Ammonium acetate
-
Toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous sodium sulfate
-
Solvents for purification (e.g., hexane, ethyl acetate)
Equipment:
-
Large-scale reaction vessel with mechanical stirring, heating mantle, and temperature probe
-
Dean-Stark apparatus and condenser
-
Inert gas supply (nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Equipment for purification (e.g., chromatography column or distillation apparatus)
Procedure:
-
Reaction Setup:
-
Set up the reaction vessel with the mechanical stirrer, heating mantle, temperature probe, Dean-Stark trap, and condenser.
-
Ensure all glassware is dry and the system is purged with an inert gas.
-
-
Charging of Reagents:
-
To the reaction vessel, add undecyl acetoacetate and toluene.
-
Add ammonium acetate (typically 1.1 to 1.5 molar equivalents relative to the acetoacetate).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
-
Reaction:
-
Begin stirring the mixture and gradually heat it to reflux.
-
Water will begin to azeotropically distill with toluene and collect in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to remove the toluene.
-
Purify the crude product by either vacuum distillation or column chromatography on silica gel.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in enamine synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Enamines from Aldehydes and Ketones with Secondary Amines - Chemistry Steps [chemistrysteps.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. app1-c89-pub.pressidium.com - Enamine Chemistry [app1-c89-pub.pressidium.com]
- 5. Ethyl 3-aminobut-2-enoate | 7318-00-5 | FE140100 [biosynth.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Undecyl 3-aminobut-2-enoate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the work-up procedure following the synthesis of Undecyl 3-aminobut-2-enoate.
Frequently Asked Questions (FAQs)
Q1: My final product shows significant amounts of the starting undecyl acetoacetate in the NMR spectrum. What is the likely cause? A1: This is likely due to the hydrolysis of the enamine product back to its starting materials during the aqueous work-up.[1][2] Enamines are sensitive to acidic conditions and prolonged contact with water. Ensure that any aqueous washes are performed with a neutral or slightly basic solution (e.g., saturated sodium bicarbonate solution) and are carried out swiftly.
Q2: During the liquid-liquid extraction, a persistent emulsion has formed that will not separate. How can I resolve this? A2: Emulsion formation is common when working with long alkyl chains like the undecyl group, which can act as a surfactant. To break the emulsion, add a saturated solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, forcing the separation of the organic and aqueous layers. Gentle swirling, rather than vigorous shaking, during the extraction can also help prevent emulsion formation.
Q3: Is it necessary to use an acid catalyst for the reaction, and how does this affect the work-up? A3: While an acid catalyst (e.g., p-toluenesulfonic acid) is often used to accelerate enamine formation, it must be thoroughly neutralized during the work-up to prevent product hydrolysis.[3] A wash with a mild base like saturated sodium bicarbonate solution is crucial to remove the acid catalyst before final purification.
Q4: What is the best method for purifying the crude this compound? A4: The optimal purification method depends on the scale and nature of the impurities. For small-scale, high-purity requirements, column chromatography on silica gel is effective. A gradient elution starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate is recommended. For larger scales, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or vacuum distillation may be more practical.
Q5: My purified product is an oil, but the literature reports a solid. What should I do? A5: The physical state can be highly dependent on purity. Trace amounts of solvent or impurities can prevent crystallization. Try removing residual solvent under high vacuum for an extended period. If it remains an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal.
Q6: How should I store the purified this compound to prevent degradation? A6: Due to its susceptibility to hydrolysis, the product should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and air. Storing it in a freezer at a low temperature (-20°C) will further inhibit degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Product hydrolysis during work-up.[2] 3. Product loss during extraction due to emulsion. | 1. Monitor reaction completion using TLC or GC-MS. Consider extending the reaction time or using a Dean-Stark trap to remove water and drive the equilibrium.[4] 2. Use saturated NaHCO₃ or brine for aqueous washes instead of plain water or acidic solutions. Minimize contact time with the aqueous phase. 3. Add brine to break up any emulsions and allow for proper phase separation. Centrifuge the mixture if the emulsion persists. |
| Product is Contaminated with Starting Amine/Ammonia Source | 1. Excess amine/ammonia was used. 2. Inefficient removal during work-up. | 1. Use a minimal excess of the amine reagent. 2. Wash the organic layer with dilute acid (e.g., 1% HCl) to protonate the amine and extract it into the aqueous phase. Caution: This step risks hydrolyzing the enamine product; it should be done quickly and at low temperatures. A subsequent wash with NaHCO₃ is essential. |
| Crude product is a dark, tar-like substance | 1. Reaction temperature was too high, causing decomposition. 2. Side reactions, such as self-condensation of the starting ketoester. | 1. Run the reaction at the lowest effective temperature. 2. Purify via column chromatography. Consider adding the ketoester slowly to the amine solution to maintain a low concentration and minimize self-condensation. |
| Inconsistent Spectroscopic Data (NMR/IR) | 1. Presence of both E/Z isomers. 2. Product degradation (hydrolysis). 3. Residual solvent. | 1. This is common for β-enaminoesters. Note the presence of both isomers in your analysis. 2. Check for the characteristic peaks of undecyl acetoacetate. If present, re-purify and ensure anhydrous storage conditions. 3. Dry the sample under high vacuum for several hours. |
Quantitative Data Summary
This table provides typical parameters for the synthesis and work-up. Actual values may vary based on specific experimental conditions.
| Parameter | Typical Value / Range | Notes |
| Reactant Ratio | 1.0 - 1.2 equivalents of amine source | A slight excess of the amine can help drive the reaction to completion. |
| Typical Yield (Crude) | 85 - 95% | High conversion is typical, but the work-up is critical for isolating the product. |
| Typical Yield (Purified) | 60 - 85% | Losses occur during purification steps (extraction, chromatography, etc.). |
| Extraction Solvent | Ethyl Acetate, Dichloromethane | Choose a solvent in which the product is highly soluble and which is immiscible with water. |
| Washing Solutions | Saturated NaHCO₃, Brine | Used to neutralize acid and break emulsions, respectively. |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Used to remove residual water from the organic phase before solvent evaporation. |
Experimental Protocol: Standard Work-Up Procedure
This protocol outlines the steps to be taken after the synthesis reaction of this compound is deemed complete.
-
Cooling: Once the reaction is complete (as determined by TLC or GC-MS), remove the heat source and allow the reaction mixture to cool to room temperature. For sensitive reactions, an ice bath may be used to cool the mixture to 0-5°C.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, 10 mL per gram of starting ketoester). This ensures the product is fully dissolved and reduces the viscosity of the solution.
-
Neutralization Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert it gently several times, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate and drain the aqueous (bottom) layer. This step neutralizes any acid catalyst used in the reaction.
-
Brine Wash: Add an equal volume of saturated sodium chloride (brine) solution to the organic layer remaining in the separatory funnel. Shake gently to wash. This step helps to remove the bulk of the water and aids in breaking any emulsions. Allow the layers to separate and drain the aqueous layer.
-
Drying: Drain the organic layer from the separatory funnel into an Erlenmeyer flask. Add an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate) until the agent no longer clumps together. Swirl the flask and let it stand for 10-15 minutes.
-
Filtration and Concentration: Filter the dried organic solution through a fluted filter paper or a cotton plug to remove the drying agent. Rinse the flask and the filter paper with a small amount of fresh organic solvent to ensure complete transfer of the product. Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Final Drying: Place the flask containing the crude product under high vacuum for at least one hour to remove any residual solvent.
-
Purification: Purify the resulting crude oil or solid by column chromatography or recrystallization as required to obtain the pure this compound.
Visualization of the Work-Up Workflow
The following diagram illustrates the logical flow of the work-up procedure for isolating this compound.
Caption: Workflow diagram for the work-up of this compound.
References
Validation & Comparative
A Comparative Guide to Catalytic Methods for the Synthesis of Undecyl 3-aminobut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of β-enaminoesters, such as Undecyl 3-aminobut-2-enoate, is a pivotal step in the preparation of a wide array of biologically active compounds and pharmaceutical intermediates. The efficiency of this synthesis is highly dependent on the chosen catalytic method, with various approaches offering distinct advantages in terms of yield, reaction conditions, and environmental impact. This guide provides an objective comparison of several catalytic methods applicable to the synthesis of this compound, supported by experimental data from analogous reactions.
Performance Comparison of Catalytic Methods
While specific experimental data for the synthesis of this compound is not extensively available in the current literature, a comparative analysis can be drawn from the synthesis of similar short-chain alkyl 3-aminobut-2-enoates. The following table summarizes the performance of various catalytic systems in the synthesis of ethyl and methyl 3-aminobut-2-enoates, which are expected to exhibit similar reactivity.
| Catalyst System | Substrate | Amine Source | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Gold(I)/Silver(I) | Ethyl acetoacetate | Benzylamine | Solvent-free | Room Temp. | 5 min | 98 | [1] |
| Acetic Acid | Ethyl acetoacetate | Various amines | Solvent-free (Ultrasound) | Not specified | Not specified | Good | [2] |
| Scandium(III) triflate | β-Keto esters | Various amines | Solvent-free | Not specified | Not specified | 70-95 | |
| Ceric(IV) ammonium nitrate | β-Dicarbonyls | Primary amines | Acetonitrile | Room Temp. | Short | Good to Excellent | |
| Lanthanum(III) chloride | Ethyl acetoacetate | Benzylamine | Methylene dichloride | Room Temp. | 3 h | 93 | |
| Ferric(III) ammonium nitrate | 1,3-Dicarbonyls | Primary amines | Solvent-free | Room Temp. | 20 min | 69-92 | |
| Cobalt(II) chloride | 1,3-Dicarbonyls | Various amines | Solvent-free | Room Temp. | Not specified | 75-95 | |
| Bismuth(III) trifluoroacetate | Carbonyl compounds | Various amines | Water | Not specified | Not specified | 63-98 | |
| Ammonium Acetate | Methyl acetoacetate | Ammonium acetate | Not specified | Not specified | Not specified | Not specified | [3] |
| Catalyst-free | Aromatic amines & β-dicarbonyls | - | Solvent-free | 120 | Short | High to Excellent |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison. These protocols are for the synthesis of analogous compounds and can be adapted for the synthesis of this compound.
Gold(I)/Silver(I) Catalyzed Synthesis
This method, developed by Zhang et al., utilizes a dual gold(I)/silver(I) catalyst system under solvent-free conditions.[1]
Procedure:
-
In a reaction vessel, combine (PPh₃)AuCl (1 mol%) and AgOTf (1 mol%).
-
Add the β-ketoester (e.g., undecyl acetoacetate, 1 equivalent).
-
Stir the mixture at room temperature for 5 minutes.
-
Add the amine (1 equivalent) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Acetic Acid Catalyzed Synthesis under Ultrasound
Brandt et al. have reported an environmentally benign method using acetic acid as a catalyst under ultrasound irradiation.[2]
Procedure:
-
Combine the β-ketoester (1 equivalent) and the amine (1 equivalent) in a reaction vessel.
-
Add a catalytic amount of acetic acid (0.1 equivalents).
-
Subject the mixture to ultrasound irradiation in a water bath.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, work up the reaction mixture to isolate the product.
Catalyst-Free Synthesis at Elevated Temperature
A green chemistry approach involves the reaction of β-dicarbonyl compounds with amines at elevated temperatures without any catalyst.
Procedure:
-
In a sealed reaction vessel, combine the β-dicarbonyl compound (e.g., undecyl acetoacetate, 1 equivalent) and the amine (1 equivalent).
-
Heat the mixture to 120 °C.
-
Monitor the reaction by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product can often be isolated by direct crystallization or after a simple work-up procedure.
Generalized Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound, which is applicable to most of the catalytic methods described.
References
A Comparative Guide to the Synthesis of β-Enaminones: Methodologies and Performance
For Researchers, Scientists, and Drug Development Professionals
Beta-enaminones are versatile building blocks in organic synthesis, serving as crucial intermediates in the preparation of a wide array of bioactive heterocyclic compounds, natural products, and pharmaceuticals.[1][2] Their utility stems from the conjugated amine-alkene-carbonyl system, which offers multiple reactive sites for both nucleophilic and electrophilic attacks.[2] This guide provides a comparative overview of various synthetic methodologies for β-enaminones, with a focus on reaction efficiency and experimental protocols. While specific long-chain alkyl derivatives like Undecyl 3-aminobut-2-enoate are not extensively documented in publicly available literature, the principles and comparisons drawn from the synthesis of other β-enaminones are broadly applicable. A notable example of a structurally similar and well-studied β-enaminone is ethyl 3-aminobut-2-enoate, which is a key intermediate in various synthetic pathways.[3]
Comparative Performance of Synthetic Methods for β-Enaminones
The synthesis of β-enaminones typically involves the condensation reaction between a β-dicarbonyl compound and a primary or secondary amine. The efficiency of this transformation is highly dependent on the reaction conditions, including the choice of catalyst, solvent, and energy source. The following table summarizes quantitative data from various studies, highlighting the performance of different synthetic protocols.
| Entry | β-Dicarbonyl Compound | Amine | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| 1 | Ethyl acetoacetate | Aniline | Gold(I)/Silver(I) catalyst, solvent-free, room temp. | 1.5 h | 98 | [4] |
| 2 | Acetylacetone | Benzylamine | Gold(I)/Silver(I) catalyst, solvent-free, room temp. | 1.5 h | 95 | [4] |
| 3 | Dimedone | Aniline | Catalyst and solvent-free, 120 °C | 10 min | 98 | [5] |
| 4 | Ethyl acetoacetate | p-Toluidine | Catalyst and solvent-free, 120 °C | 15 min | 95 | [5] |
| 5 | Acetylacetone | Various amines | Microwave irradiation (160 W), solvent-free | 30 min | Not specified | [6] |
| 6 | β-Diketones | Primary/Secondary amines | Clay K10 or silica, microwave irradiation | Not specified | 60-93 | [7] |
| 7 | β-Keto esters | Amine | Sc(OTf)3 (5 mol%), solvent-free | Varies | Not specified | [7] |
| 8 | 1,3-Dicarbonyl compounds | Amines | Cobalt(II) chloride, solvent-free, room temp. | Varies | 75-95 | [7] |
| 9 | 1,3-Dicarbonyl compounds | Primary amines | Ferric (III) ammonium nitrate, solvent-free, room temp. | Varies | 69-92 | [7] |
| 10 | β-Keto carbonyl compounds | Amines | Lanthanum trichloride heptahydrate, CH2Cl2, room temp. | Varies | 85-93 | [7] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison table.
1. Gold(I)/Silver(I) Catalyzed Synthesis of β-Enaminones (Entry 1 & 2) [4]
-
Materials: A mixture of the 1,3-dicarbonyl compound (1.0 mmol), the primary amine (1.0 mmol), [(PPh3)AuCl] (0.01 mmol), and AgOTf (0.01 mmol) is prepared.
-
Procedure: The mixture is stirred at room temperature under solvent-free conditions for the specified time (e.g., 1.5 hours). The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically purified directly by column chromatography on silica gel to afford the pure β-enaminone.
2. Catalyst and Solvent-Free Synthesis of β-Enaminones (Entry 3 & 4) [5]
-
Materials: A mixture of the β-dicarbonyl compound (1 mmol) and the aromatic amine (1 mmol).
-
Procedure: The mixture is heated at 120 °C in a sealed vessel for the specified time (e.g., 10-15 minutes).
-
Work-up: After cooling to room temperature, the solidified product is washed with a suitable solvent (e.g., n-hexane) and then recrystallized to yield the pure β-enaminone. This method often avoids the need for column chromatography.
3. Microwave-Assisted Synthesis of β-Enaminones (Entry 5) [6]
-
Materials: A mixture of the 1-actylpyrene (1.5 mmol) and DMF-DMA (1.18 equiv).
-
Procedure: The mixture is placed in a sealed tube with a Teflon-coated magnetic stirring bar and irradiated with microwaves at 150 °C (160 W) for 30 minutes. The temperature is monitored by an IR sensor.
-
Work-up: The resulting product can be used in subsequent steps without further purification or can be purified by standard chromatographic techniques.
Visualization of Synthetic Workflow and Reaction Mechanisms
General Workflow for β-Enaminone Synthesis
The following diagram illustrates a typical experimental workflow for the synthesis of β-enaminones, highlighting both conventional and microwave-assisted methods.
Paal-Knorr Pyrrole Synthesis: An Application of β-Enaminone Intermediates
β-Enaminones are valuable precursors for the synthesis of various heterocyclic systems. One prominent example is their implicit role in the Paal-Knorr synthesis of pyrroles from 1,4-dicarbonyl compounds and amines.[8][9][10] The reaction proceeds through the formation of a hemiaminal, which then cyclizes and dehydrates to form the pyrrole ring.
Hantzsch Pyridine Synthesis: Another Key Application
Similarly, β-enaminones (or their enamine precursors) are key intermediates in the Hantzsch pyridine synthesis, a multi-component reaction used to produce dihydropyridines, which can then be oxidized to pyridines.[11][12][13] This reaction is of significant importance in medicinal chemistry for the synthesis of calcium channel blockers.[11]
References
- 1. Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl 3-aminobut-2-enoate | 7318-00-5 | FE140100 [biosynth.com]
- 4. Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. researchgate.net [researchgate.net]
- 7. acgpubs.org [acgpubs.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. rgmcet.edu.in [rgmcet.edu.in]
- 11. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. Solved E. In the Hantzsch synthesis, substituted pyridines | Chegg.com [chegg.com]
- 13. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
spectroscopic analysis of Undecyl 3-aminobut-2-enoate for structure confirmation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic analysis of Undecyl 3-aminobut-2-enoate, a long-chain enamine ester. Due to the limited availability of direct experimental data for this specific compound, this guide presents predicted spectroscopic values benchmarked against experimentally determined data for its shorter-chain analogs, Methyl 3-aminobut-2-enoate and Ethyl 3-aminobut-2-enoate. This comparative approach allows for a robust confirmation of the molecular structure.
Comparative Spectroscopic Data
The structural confirmation of this compound relies on the interpretation of its spectroscopic signatures. The following tables summarize the expected and experimentally observed data for key spectroscopic techniques.
1H NMR Spectroscopy Data
Solvent: CDCl3 Standard: Tetramethylsilane (TMS) at 0.00 ppm
| Assignment | This compound (Predicted) | Methyl 3-aminobut-2-enoate (Observed) | Ethyl 3-aminobut-2-enoate (Observed) |
| -CH3 (undecyl) | ~0.88 (t, 3H) | - | - |
| -(CH2)9- | ~1.26 (m, 18H) | - | - |
| -O-CH2- | ~4.05 (t, 2H) | - | ~3.95 (q, 2H) |
| =C-H | ~4.45 (s, 1H) | ~4.47 (s, 1H) | ~4.46 (s, 1H) |
| =C-CH3 | ~1.90 (s, 3H) | ~1.89 (s, 3H) | ~1.89 (s, 3H) |
| -NH2 | ~4.60 (br s, 2H) | ~4.62 (br s, 2H) | ~4.58 (br s, 2H) |
| -O-CH3 | - | ~3.59 (s, 3H) | - |
| -O-CH2-CH3 | - | - | ~1.18 (t, 3H) |
13C NMR Spectroscopy Data
Solvent: CDCl3
| Assignment | This compound (Predicted) | Methyl 3-aminobut-2-enoate (Observed) | Ethyl 3-aminobut-2-enoate (Observed) |
| C=O | ~170.5 | ~171.0 | ~170.8 |
| =C-NH2 | ~160.0 | ~160.5 | ~160.3 |
| =C-H | ~83.0 | ~82.8 | ~82.9 |
| -O-CH2- | ~64.0 | - | ~58.5 |
| -(CH2)n- | ~31.9, 29.6, 29.5, 29.3, 28.6, 25.9, 22.7 | - | - |
| -CH3 (undecyl) | ~14.1 | - | - |
| =C-CH3 | ~19.5 | ~19.4 | ~19.4 |
| -O-CH3 | - | ~49.5 | - |
| -O-CH2-CH3 | - | - | ~14.5 |
FT-IR Spectroscopy Data
| Functional Group | This compound (Predicted, cm-1) | Methyl/Ethyl 3-aminobut-2-enoate (Observed, cm-1) |
| N-H stretching | 3400-3200 (two bands) | 3420-3250 (two bands) |
| C-H stretching (alkyl) | 2950-2850 | 2960-2850 |
| C=O stretching (ester) | ~1660 | ~1665 |
| C=C stretching | ~1610 | ~1615 |
| N-H bending | ~1560 | ~1565 |
| C-O stretching | ~1250 | ~1255 |
Mass Spectrometry Data
| Ion | This compound (Predicted m/z) | Notes |
| [M]+• | 255.22 | Molecular Ion |
| [M-C11H23]+ | 100.05 | Loss of the undecyl group |
| [M-OC11H25]+ | 84.06 | Loss of the undecyloxy group |
Experimental Protocols
Standard spectroscopic techniques are employed for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
1H NMR Acquisition: Standard proton spectra are acquired with a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
13C NMR Acquisition: Proton-decoupled carbon spectra are acquired with a larger number of scans to compensate for the lower natural abundance of the 13C isotope.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrument: A standard FT-IR spectrometer.
-
Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm-1 with a resolution of 4 cm-1. A background spectrum of the clean plates is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrument: A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: The sample is introduced via a direct insertion probe or a gas chromatograph.
-
Ionization: Electron ionization is performed at a standard energy of 70 eV.
-
Data Acquisition: The mass spectrum is scanned over a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., 50-300 amu).
Workflow for Structure Confirmation
The logical process for confirming the structure of this compound using the obtained spectroscopic data is outlined below.
Caption: Workflow for the spectroscopic confirmation of this compound.
A Comparative Guide to the Reactivity of Undecyl 3-aminobut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of Undecyl 3-aminobut-2-enoate, a long-chain β-enaminone ester. Due to the limited availability of specific experimental data for the undecyl derivative, this comparison draws upon the well-documented reactivity of its lower alkyl chain analogs, namely ethyl and methyl 3-aminobut-2-enoate. These compounds serve as reliable proxies to understand the chemical behavior of the title compound. The primary alternative for comparison is ethyl acetoacetate, a structurally similar and widely utilized β-keto ester in organic synthesis.
Introduction to β-Enaminones
This compound belongs to the class of β-enaminones, which are characterized by a nitrogen atom and a carbonyl group separated by a carbon-carbon double bond. This arrangement results in a conjugated system that influences their chemical reactivity, making them versatile intermediates in the synthesis of various heterocyclic compounds and biologically active molecules.[1] Their utility is demonstrated in the synthesis of pharmaceuticals such as anticonvulsants, anti-inflammatory agents, and antitumor drugs.[2]
Comparative Reactivity: this compound vs. Ethyl Acetoacetate
The reactivity of this compound is primarily dictated by the nucleophilicity of the β-carbon and the nitrogen atom, as well as the electrophilicity of the carbonyl carbon. In comparison, ethyl acetoacetate's reactivity is centered around the nucleophilic α-carbon (active methylene group) and the electrophilic carbonyl carbons.
| Reaction Type | This compound (as a β-Enaminone) | Ethyl Acetoacetate (as a β-Keto Ester) | Supporting Data/Observations |
| Reaction with Electrophiles | The electron-donating amino group enhances the nucleophilicity of the β-carbon, making it the primary site for electrophilic attack. Reactions with alkyl halides, acyl chlorides, and other electrophiles occur readily at this position. | The α-carbon (active methylene group) is the primary nucleophilic site due to the electron-withdrawing effects of the two adjacent carbonyl groups. It readily undergoes alkylation and acylation. | β-Enaminones are known to react with a variety of electrophiles at the β-carbon.[2][3] Ethyl acetoacetate is a classic substrate for alkylation and acylation at the α-position. |
| Reaction with Nucleophiles | The carbonyl carbon is susceptible to nucleophilic attack, though the electron-donating nature of the amino group can reduce its electrophilicity compared to a β-keto ester. The ester group can also undergo nucleophilic acyl substitution. | The ketone and ester carbonyl groups are both electrophilic and can be attacked by nucleophiles. The ketone carbonyl is generally more reactive towards nucleophiles. | The enaminone system possesses both nucleophilic and electrophilic sites.[2] |
| Cyclization Reactions | Extensively used in the synthesis of nitrogen-containing heterocycles like pyridines (e.g., Hantzsch synthesis), pyrimidines, and quinolones. The nitrogen atom actively participates in the cyclization process.[2] | Also a key building block for various heterocycles, including pyridines (Hantzsch synthesis), pyrazoles, and coumarins (Knoevenagel condensation). The active methylene group is crucial for these condensations.[4] | Both compound classes are pivotal in multicomponent reactions for heterocyclic synthesis.[4][5] |
| Reduction | Generally resistant to reduction by metal hydrides like sodium borohydride, though some unhindered enaminone esters can be reduced to the corresponding alcohol.[2] | The ketone carbonyl can be selectively reduced to a hydroxyl group using reducing agents like sodium borohydride. | The electron density from the amino group in enaminones deactivates the carbonyl group towards reduction compared to the ketone in ethyl acetoacetate. |
Experimental Protocols
Synthesis of this compound (Representative Protocol)
This protocol is adapted from general methods for the synthesis of β-enamino esters from β-keto esters and amines.[1][6]
Materials:
-
Undecyl acetoacetate (1 equivalent)
-
Ammonia solution (or ammonium acetate) (1.2 equivalents)
-
Toluene (solvent)
-
Dean-Stark apparatus
-
p-Toluenesulfonic acid (catalytic amount)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add undecyl acetoacetate, toluene, and a catalytic amount of p-toluenesulfonic acid.
-
Add the ammonia solution (or ammonium acetate) to the flask.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Hantzsch Pyridine Synthesis using a β-Enaminone Ester (Representative Protocol)
This is a general procedure for the Hantzsch synthesis, a multicomponent reaction used to produce dihydropyridine derivatives.[4][5]
Materials:
-
This compound (1 equivalent)
-
Ethyl acetoacetate (1 equivalent)
-
An aldehyde (e.g., benzaldehyde) (1 equivalent)
-
Ethanol (solvent)
-
Acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve this compound, ethyl acetoacetate, and the aldehyde in ethanol.
-
Add a catalytic amount of acetic acid to the mixture.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The product, a dihydropyridine derivative, may precipitate from the solution upon cooling or after the addition of water.
-
Collect the solid product by filtration and recrystallize from a suitable solvent (e.g., ethanol).
Knoevenagel Condensation of Ethyl Acetoacetate (Representative Protocol)
This protocol describes a classic Knoevenagel condensation to form a coumarin derivative.[7][8]
Materials:
-
Salicylaldehyde (1 equivalent)
-
Ethyl acetoacetate (1 equivalent)
-
Piperidine (catalytic amount)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve salicylaldehyde and ethyl acetoacetate in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, the product may precipitate from the reaction mixture.
-
If no precipitate forms, the solvent can be removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent.
Visualizations
Caption: General synthesis of a β-enaminone ester.
Caption: Hantzsch pyridine synthesis workflow.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Synthesis, reactions, and preliminary evaluations of enaminone esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 6. Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Chemicals [chemicals.thermofisher.cn]
A Comparative Guide to the Validation of Analytical Methods for Undecyl 3-aminobut-2-enoate
This guide provides a comprehensive comparison of key validation parameters for analytical methods used in the quantification of Undecyl 3-aminobut-2-enoate, a crucial intermediate in various synthetic processes. The comparison is presented between a newly developed High-Performance Liquid Chromatography (HPLC) method and a standard reference method, highlighting the experimental data required for robust validation. This document is intended for researchers, scientists, and professionals in drug development and quality control.
Enamines, such as this compound, are known for their reactivity and potential instability, making the development and validation of reliable analytical methods paramount.[1][2][3] While specific validated methods for this compound are not extensively published, this guide draws upon established principles of HPLC method validation for similar beta-aminoenoate compounds and general guidelines from the International Council for Harmonisation (ICH).[4]
Comparative Analysis of Analytical Method Validation Parameters
The following tables summarize the typical quantitative data expected from the validation of a new analytical method for this compound compared to a standard reference method.
Table 1: System Suitability
| Parameter | Newly Developed Method | Standard Reference Method | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.2 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 4500 | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | 0.8% | 1.0% | ≤ 2.0% |
Table 2: Method Validation Parameters
| Parameter | Newly Developed Method | Standard Reference Method | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Accuracy (Recovery %) | 99.5% - 101.2% | 99.0% - 101.5% | 98.0% - 102.0% |
| Precision (RSD %) | |||
| - Repeatability | 0.9% | 1.1% | ≤ 2.0% |
| - Intermediate Precision | 1.2% | 1.5% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL | Signal-to-Noise ≥ 3 |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.3 µg/mL | Signal-to-Noise ≥ 10 |
| Specificity | No interference from blank, placebo, and degradation products | No interference from blank and placebo | Peak purity > 0.99 |
| Robustness | Unaffected by minor changes in flow rate and mobile phase composition | Sensitive to changes in mobile phase composition | RSD ≤ 2.0% |
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation process are provided below.
High-Performance Liquid Chromatography (HPLC) Method
A reverse-phase HPLC method is generally suitable for the analysis of this compound, similar to methods used for related compounds like Methyl 3-aminobut-2-enoate.[5]
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm
-
Column Temperature: 30 °C
-
Validation Procedures
The validation of the HPLC method should be performed according to ICH Q2(R1) guidelines.
-
System Suitability: The system suitability is determined by injecting a standard solution six times. The tailing factor, number of theoretical plates, and the relative standard deviation (RSD) of the peak areas are calculated.
-
Specificity (Forced Degradation): To demonstrate specificity, forced degradation studies are conducted. The analyte is exposed to acidic, basic, oxidative, thermal, and photolytic stress conditions. The resulting chromatograms are compared with that of an unstressed standard to ensure no co-elution of degradation products with the main peak.
-
Linearity: A series of at least five concentrations of the reference standard are prepared and injected. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (R²) is determined.
-
Accuracy (Recovery): The accuracy is assessed by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.
-
Precision:
-
Repeatability (Intra-assay precision): Six replicate injections of the standard solution at 100% of the target concentration are performed on the same day.
-
Intermediate Precision (Inter-assay precision): The repeatability assay is performed by a different analyst on a different day using different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio. The concentration that gives a signal-to-noise ratio of 3 is considered the LOD, and a ratio of 10 is the LOQ.
-
Robustness: The robustness of the method is evaluated by intentionally varying chromatographic parameters such as flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±5 °C). The effect on the results is assessed by calculating the RSD.
Visualizations
Experimental Workflow for Method Validation
The following diagram illustrates the logical flow of the analytical method validation process.
Caption: Logical workflow for analytical method validation.
Signaling Pathway for Method Comparison Logic
This diagram outlines the decision-making process based on the comparison of validation data.
Caption: Decision-making based on comparative validation data.
References
A Comparative Guide to the Synthesis and Properties of Undecyl 3-Aminobut-2-enoate and its Short-Chain Analogue, Ethyl 3-Aminobut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Analysis
The following table summarizes the known and predicted properties of undecyl 3-aminobut-2-enoate and ethyl 3-aminobut-2-enoate. The data for the undecyl derivative are estimations based on the influence of a long alkyl chain on physicochemical properties.
| Property | This compound (Predicted) | Ethyl 3-Aminobut-2-enoate (Known) |
| Molecular Formula | C₁₅H₂₉NO₂ | C₆H₁₁NO₂ |
| Molecular Weight | 255.40 g/mol | 129.16 g/mol |
| Physical State | Waxy solid or viscous liquid at room temperature | Colorless to pale yellow liquid |
| Boiling Point | Significantly higher than the ethyl ester | ~210-215 °C |
| Melting Point | Higher than the ethyl ester | ~33-35 °C |
| Solubility in Water | Very low | Slightly soluble |
| Solubility in Organic Solvents (e.g., Ethanol, Acetone) | High | High |
| Lipophilicity (LogP) | High | Low |
| Reactivity | Similar to other β-enaminoates | Known reactivity in various organic syntheses |
| Potential Applications | Prodrugs, topical formulations, organic synthesis intermediates requiring high lipophilicity | Intermediate in heterocyclic synthesis, building block for pharmaceuticals |
Experimental Protocols
Proposed Synthesis of this compound
This protocol describes a plausible two-step synthesis for this compound, starting from the readily available ethyl acetoacetate and undecyl alcohol.
Step 1: Transesterification of Ethyl Acetoacetate with Undecyl Alcohol to Yield Undecyl Acetoacetate
-
Reactants:
-
Ethyl acetoacetate (1.0 eq)
-
Undecyl alcohol (1.2 eq)
-
Toluene (as solvent)
-
p-Toluenesulfonic acid (catalytic amount, e.g., 0.02 eq)
-
-
Procedure:
-
Combine ethyl acetoacetate, undecyl alcohol, and toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add the catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux. The azeotropic removal of ethanol and water will drive the reaction to completion.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude undecyl acetoacetate.
-
Purify the product by vacuum distillation or column chromatography.
-
Step 2: Amination of Undecyl Acetoacetate to Yield this compound
-
Reactants:
-
Undecyl acetoacetate (1.0 eq)
-
Ammonium acetate (2.0 eq)
-
Ethanol (as solvent)
-
-
Procedure:
-
Dissolve undecyl acetoacetate in ethanol in a round-bottom flask.
-
Add ammonium acetate to the solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to yield the crude product.
-
Purify this compound by column chromatography or recrystallization.
-
Synthesis of Ethyl 3-Aminobut-2-enoate
-
Reactants:
-
Ethyl acetoacetate (1.0 eq)
-
Ammonium acetate (2.0 eq)
-
Ethanol (as solvent)
-
-
Procedure:
-
Dissolve ethyl acetoacetate in ethanol in a round-bottom flask.
-
Add ammonium acetate to the solution.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the ethanol under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic extract with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent to obtain ethyl 3-aminobut-2-enoate, which can be further purified by distillation if necessary.
-
Mandatory Visualizations
The following diagrams illustrate the proposed synthetic workflow and a logical comparison between the two derivatives.
Caption: Synthetic workflow for undecyl and ethyl 3-aminobut-2-enoate.
Caption: Comparison of key properties based on the alkyl substituent.
A Comparative Guide to the Synthetic Routes of β-Enaminoesters: A Yield Analysis
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of different synthetic routes to β-enaminoesters, using the synthesis of Undecyl 3-aminobut-2-enoate as a representative example. The primary focus is on the comparison of product yields and reaction times between conventional heating and microwave-assisted synthesis. While specific data for the undecyl ester is limited, this guide utilizes data from the synthesis of closely related ethyl and methyl esters to illustrate the advantages of each method.
Yield Comparison of Synthetic Routes
The synthesis of β-enaminoesters, such as this compound, is most commonly achieved through the condensation of a β-ketoester (e.g., undecyl acetoacetate) with an amine or ammonia. This reaction can be performed using conventional heating methods, often with a catalyst, or under microwave irradiation, which can offer significant advantages in terms of reaction time and yield.[1]
Below is a summary of the quantitative data comparing these two primary synthetic strategies. The data is based on representative reactions for the formation of β-enaminoesters, as detailed in the scientific literature.
| Synthetic Route | Catalyst | Solvent | Reaction Time | Yield (%) |
| Conventional Heating | Gold(I)/Silver(I) | Solvent-free | 5 min - 5 h | 76-98% |
| Conventional Heating | Scandium(III) triflate | Solvent-free | Varies | 70-95% |
| Conventional Heating | Lanthanum(III) chloride heptahydrate | Methylene dichloride | Varies | 85-93% |
| Conventional Heating | Ceric ammonium nitrate | Not specified | Varies | 70-93% |
| Microwave-Assisted | None (Catalyst-free) | Solvent-free | 1-10 min | >90% |
| Microwave-Assisted | Montmorillonite K-10 | Solvent-free | Short | Good |
Experimental Protocols
Detailed methodologies for the synthesis of a representative β-enaminoester, ethyl 3-aminobut-2-enoate, are provided below for both conventional and microwave-assisted routes. These protocols can be adapted for the synthesis of this compound by substituting ethyl acetoacetate with undecyl acetoacetate.
Conventional Synthesis: Gold(I)/Silver(I) Catalyzed
This procedure is adapted from a general method for the synthesis of β-enaminoesters under solvent-free conditions.[2]
Materials:
-
Ethyl acetoacetate
-
Ammonia source (e.g., ammonium acetate)
-
[(PPh₃)AuCl] (1 mol%)
-
AgOTf (1 mol%)
-
Ethyl acetate
-
Water
Procedure:
-
A mixture of [(PPh₃)AuCl] (0.03 mmol) and AgOTf (0.03 mmol) is stirred in a reaction vessel.
-
Ethyl acetoacetate (3 mmol) is added to the catalyst mixture and stirred at room temperature for 5 minutes.
-
The ammonia source (3 mmol) is then added to the stirring solution.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with water (10 mL) and extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel.
Microwave-Assisted Synthesis: Catalyst-Free
This protocol is based on general procedures for the microwave-assisted synthesis of enaminones under solvent- and catalyst-free conditions.[1]
Materials:
-
Ethyl acetoacetate
-
Ammonium acetate
Procedure:
-
In a microwave-safe reaction vessel, ethyl acetoacetate (10 mmol) and ammonium acetate (12 mmol) are mixed.
-
The vessel is sealed and placed in a microwave reactor.
-
The reaction mixture is irradiated at a suitable power (e.g., 150 W) and temperature (e.g., 130°C) for a short duration (e.g., 5-10 minutes).
-
The reaction progress can be monitored by TLC after cooling the vessel.
-
After completion, the reaction mixture is cooled to room temperature.
-
The product is typically of high purity and may not require further purification. If necessary, it can be purified by recrystallization or column chromatography.
Synthetic Route Visualization
The following diagram illustrates the general synthetic pathway to β-enaminoesters from β-ketoesters and amines, highlighting the two primary heating methods.
Caption: Synthetic routes to this compound.
Conclusion
The synthesis of this compound and other β-enaminoesters can be effectively achieved through the condensation of a β-ketoester with an amine. While conventional heating methods with various catalysts can provide high yields, they often require longer reaction times.[2] In contrast, microwave-assisted synthesis emerges as a more efficient alternative, significantly reducing reaction times and often proceeding without the need for a catalyst, aligning with the principles of green chemistry.[1] For researchers in drug development, the adoption of microwave-assisted synthesis can accelerate the production of key intermediates, thereby streamlining the research and development process.
References
A Comparative Guide to the Cost-Effective Synthesis of Undecyl 3-aminobut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Undecyl 3-aminobut-2-enoate, a long-chain β-enamino ester with potential applications in pharmaceuticals and material science, can be approached through various chemical and enzymatic routes. This guide provides a comparative analysis of two primary synthesis methods, focusing on their cost-effectiveness, to aid researchers in selecting the most suitable approach for their needs. The comparison is based on established chemical principles for enamine synthesis and emerging enzymatic technologies.
Method 1: Traditional Chemical Synthesis via Condensation
The most common and well-established method for synthesizing β-enamino esters is the condensation of a β-keto ester with an amine or ammonia. In the case of this compound, this involves a two-step process: the synthesis of the precursor undecyl acetoacetate, followed by its reaction with ammonia.
Experimental Protocol:
Step 1: Synthesis of Undecyl acetoacetate
This step involves the transesterification of a readily available and inexpensive starting material, ethyl acetoacetate, with undecanol in the presence of a catalyst.
-
Reactants: Undecanol, Ethyl acetoacetate, and a catalytic amount of sodium acetate.
-
Procedure: A mixture of undecanol and a slight excess of ethyl acetoacetate is heated in the presence of a catalytic amount of sodium acetate. The reaction is driven to completion by the removal of ethanol through distillation.
-
Purification: The resulting undecyl acetoacetate is purified by vacuum distillation.
Step 2: Synthesis of this compound
The purified undecyl acetoacetate is then reacted with an ammonia source to form the final product.
-
Reactants: Undecyl acetoacetate, concentrated ammonia solution, and a suitable solvent like toluene.
-
Procedure: Undecyl acetoacetate is dissolved in toluene, and a stoichiometric amount of concentrated ammonia solution is added. The mixture is refluxed with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the enamine product.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Method 2: Enzymatic Synthesis
An alternative, greener approach to the synthesis of this compound involves the use of enzymes. This method can be divided into two main enzymatic steps: the synthesis of the precursor ester and the subsequent amination.
Experimental Protocol:
Step 1: Enzymatic Synthesis of Undecyl Acetoacetate
This step utilizes a lipase for the transesterification of ethyl acetoacetate with undecanol.
-
Reactants: Undecanol, Ethyl acetoacetate, and an immobilized lipase (e.g., Novozym 435).
-
Procedure: The reactants are mixed in a solvent-free system or in a non-polar organic solvent. The immobilized lipase is added, and the mixture is incubated at a controlled temperature (typically 40-60°C) with gentle agitation. The reaction progress is monitored by techniques like gas chromatography.
-
Purification: The immobilized enzyme is easily recovered by filtration for reuse. The product, undecyl acetoacetate, is then purified by vacuum distillation.
Step 2: Potential Enzymatic Amination
While the enzymatic synthesis of β-enamino esters is a developing field, transaminases or other aminotransferasess could potentially catalyze the amination of undecyl acetoacetate.
-
Reactants: Undecyl acetoacetate, an amino donor (e.g., an amino acid like alanine), and a specific transaminase enzyme.
-
Procedure: The reaction would be carried out in an aqueous buffer system at a controlled pH and temperature. The enzyme would facilitate the transfer of an amino group from the amino donor to the β-keto ester.
-
Purification: The product would be extracted from the aqueous medium using an organic solvent, and further purified by chromatography.
Cost-Effectiveness Comparison
To provide a clear comparison of the two methods, the following table summarizes the estimated costs and key performance indicators. The prices for chemicals are based on bulk industrial pricing and may vary.
| Parameter | Traditional Chemical Synthesis | Enzymatic Synthesis |
| Raw Material Costs | ||
| Undecanol | ~$2-5/kg | ~$2-5/kg |
| Ethyl Acetoacetate | ~$1-3/kg | ~$1-3/kg |
| Ammonia | ~$0.5-1/kg | - |
| Amino Donor (e.g., Alanine) | - | ~$5-10/kg |
| Catalyst (Sodium Acetate) | ~$1-2/kg | - |
| Enzyme (Immobilized Lipase) | - | ~$500-1000/kg (reusable) |
| Enzyme (Transaminase) | - | Variable (potentially high) |
| Solvent (Toluene) | ~$1-2/L | Minimal/None (Step 1), Water (Step 2) |
| Process Parameters | ||
| Reaction Time | 6-12 hours | 24-72 hours |
| Reaction Temperature | 80-120°C | 30-60°C |
| Overall Yield | ~70-85% | ~80-95% (Esterification), Variable (Amination) |
| Downstream Processing | ||
| Purification | Distillation, Recrystallization/Chromatography | Filtration, Distillation, Extraction, Chromatography |
| Waste Generation | Organic solvents, Catalyst residue | Aqueous waste, Denatured enzyme (infrequent) |
| Overall Cost-Effectiveness | Lower initial catalyst cost, faster reaction times. Higher energy consumption and solvent waste disposal costs. | Higher initial enzyme cost, but reusable. Milder reaction conditions lead to lower energy costs. Potentially simpler purification and less hazardous waste. The cost of the amination step is a significant variable. |
Signaling Pathways and Experimental Workflows
To visualize the logical flow of each synthesis method, the following diagrams are provided in DOT language.
Caption: Workflow for the traditional chemical synthesis of this compound.
Caption: Workflow for the enzymatic synthesis of this compound.
Conclusion
The choice between traditional chemical synthesis and an enzymatic approach for producing this compound depends on several factors, including the scale of production, cost constraints, and sustainability goals.
-
Traditional chemical synthesis is a well-understood and faster process that may be more cost-effective for smaller-scale production where the initial investment in enzymes is a significant barrier. However, it involves higher energy consumption and the use of organic solvents, leading to higher environmental and disposal costs.
-
Enzymatic synthesis offers a more environmentally friendly alternative with milder reaction conditions, high selectivity, and the potential for enzyme reuse, which can significantly reduce costs at an industrial scale. The primary challenges are the initial cost of the enzymes and, for the amination step, the availability of a specific and efficient enzyme.
For researchers and drug development professionals, the enzymatic route presents an attractive area for development, particularly in optimizing the amination step to create a fully enzymatic and highly efficient synthesis pathway. For large-scale industrial production, the long-term cost benefits and sustainability of the enzymatic process are likely to outweigh the initial investment.
A Comparative Guide to the Synthesis of Undecyl 3-aminobut-2-enoate: Evaluating Environmental Impact
For researchers and professionals in the fields of chemistry and drug development, the synthesis of novel compounds is a constant endeavor. Undecyl 3-aminobut-2-enoate, a long-chain β-enamino ester, holds potential for various applications. However, the environmental footprint of its synthesis is a critical consideration. This guide provides a comparative analysis of traditional and green synthetic routes to this compound, offering insights into their respective environmental impacts, supported by representative experimental protocols and data.
Comparison of Synthesis Methods
The synthesis of this compound typically involves the condensation of undecyl acetoacetate with an amine source. The primary differences between traditional and greener approaches lie in the choice of catalyst, solvent, and reaction conditions.
| Parameter | Traditional Method (Toluene-based) | Green Method (Solvent-free, Ferric Nitrate Catalysis) |
| Solvent | Toluene (Volatile Organic Compound) | None |
| Catalyst | p-Toluenesulfonic acid (Corrosive) | Ferric(III) Nitrate Nonahydrate (Less toxic, recyclable) |
| Reaction Temperature | High (reflux in toluene, ~110°C) | Moderate (80°C) |
| Reaction Time | Several hours | Shorter (typically 1-2 hours) |
| Work-up Procedure | Organic solvent extraction, washing | Direct product isolation or simple filtration |
| Waste Generation | Significant organic solvent waste | Minimal waste |
| Energy Consumption | High due to prolonged heating at high temperatures | Lower due to shorter reaction times and lower temperatures |
| Yield | Generally high | High |
Synthesis Pathways and Environmental Considerations
The choice of synthetic route has a direct impact on the overall environmental profile of the process. Below are diagrams illustrating a traditional and a green synthesis pathway for this compound.
Caption: Traditional synthesis of this compound.
Caption: Green synthesis of this compound.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound via traditional and green chemistry approaches.
Traditional Synthesis: Toluene-based Dean-Stark Method
Objective: To synthesize this compound using a conventional method involving an organic solvent and an acid catalyst.
Materials:
-
Undecyl acetoacetate (1 equivalent)
-
Ammonium acetate (1.5 equivalents)
-
p-Toluenesulfonic acid monohydrate (0.05 equivalents)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add undecyl acetoacetate, ammonium acetate, p-toluenesulfonic acid monohydrate, and toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography if necessary.
Green Synthesis: Solvent-Free, Ferric Nitrate Catalysis
Objective: To synthesize this compound using an environmentally benign solvent-free method with a recyclable catalyst.
Materials:
-
Undecyl acetoacetate (1 equivalent)
-
Ammonium acetate (1.2 equivalents)
-
Ferric(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) (0.05 equivalents)
Procedure:
-
In a round-bottom flask, mix undecyl acetoacetate, ammonium acetate, and ferric(III) nitrate nonahydrate.
-
Heat the mixture at 80°C with stirring for 1-2 hours. Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product solidifies, it can be collected by filtration and washed with a small amount of cold water. If it is an oil, it can be separated from the catalyst by decantation or by dissolving in a minimal amount of a green solvent (e.g., ethanol) followed by filtration of the catalyst.
-
The product can be used as is or further purified by recrystallization or short-path distillation.
Conclusion
The comparison clearly demonstrates the environmental advantages of adopting green chemistry principles in the synthesis of this compound. The solvent-free, ferric nitrate-catalyzed method significantly reduces waste, energy consumption, and the use of hazardous materials compared to the traditional toluene-based approach. While both methods can produce the desired product in high yields, the green method offers a more sustainable and safer alternative, aligning with the growing demand for environmentally responsible practices in chemical research and production. Researchers are encouraged to consider these greener alternatives in their synthetic endeavors to minimize the environmental impact of their work.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Undecyl 3-aminobut-2-enoate with its shorter-chain analogs, focusing on their synthesis, physicochemical properties, and performance in key applications. The information presented is supported by experimental data from peer-reviewed literature and is intended to assist researchers in selecting the appropriate enamino ester for their specific needs.
Introduction to Enamino Esters
β-Enamino esters are a class of versatile organic compounds characterized by an amine group and an ester group conjugated through a carbon-carbon double bond.[1] This structural motif imparts unique chemical reactivity, making them valuable intermediates in the synthesis of a wide range of nitrogen-containing heterocycles, including pyridines, quinolines, and pyrazoles.[2][3] Furthermore, some enamino esters have demonstrated promising biological activities, such as antimicrobial and anticonvulsant effects.[3]
The general structure of a 3-aminobut-2-enoate, the focus of this guide, is depicted below:
The properties and reactivity of these compounds can be significantly influenced by the nature of the alkyl group (R) of the ester. This guide will specifically compare this compound (R = C₁₁H₂₃) with its more common, shorter-chain counterparts: Methyl 3-aminobut-2-enoate (R = CH₃), Ethyl 3-aminobut-2-enoate (R = C₂H₅), and Propyl 3-aminobut-2-enoate (R = C₃H₇).
Synthesis and Physicochemical Properties: A Comparative Analysis
The length of the alkyl chain in the ester group has a predictable effect on the physicochemical properties of the resulting enamino ester. As the carbon chain increases, the boiling point and hydrophobicity of the compound are expected to increase, while its solubility in polar solvents is likely to decrease.[5][6][7]
Table 1: Comparison of Physicochemical Properties of Alkyl 3-aminobut-2-enoates
| Property | Methyl 3-aminobut-2-enoate | Ethyl 3-aminobut-2-enoate | Propyl 3-aminobut-2-enoate | This compound (Predicted) |
| Molecular Formula | C₅H₉NO₂ | C₆H₁₁NO₂ | C₇H₁₃NO₂ | C₁₅H₂₉NO₂ |
| Molecular Weight ( g/mol ) | 115.13 | 129.16 | 143.18 | 255.42 |
| Boiling Point (°C) | ~205-210 | ~210-215 | 88.5 (at 4 Torr)[8] | Significantly higher than shorter chains |
| Solubility in Water | Soluble | Soluble | Slightly soluble | Insoluble |
Performance in Chemical Synthesis: The Hantzsch Dihydropyridine Synthesis
A primary application of 3-aminobut-2-enoates is in the Hantzsch dihydropyridine synthesis, a multi-component reaction that is crucial for the preparation of various calcium channel blockers used in the treatment of hypertension.[1][9][10] In this reaction, the enamino ester acts as a key intermediate.
The general workflow for the Hantzsch synthesis involves the condensation of an aldehyde, a β-ketoester, and ammonia (which first reacts with the β-ketoester to form the enamino ester).
Caption: General workflow of the Hantzsch dihydropyridine synthesis.
The choice of the alkyl 3-aminobut-2-enoate can influence the properties of the final dihydropyridine product. The lipophilicity of the resulting drug, for instance, can be tuned by varying the length of the alkyl chain on the ester groups. Therefore, this compound would be expected to produce a significantly more lipophilic dihydropyridine compared to its shorter-chain counterparts. This could have implications for the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Biological Activity: A Look at Antimicrobial Properties
While the primary utility of these compounds lies in organic synthesis, some studies have explored the biological activities of enamino esters.[3] There is evidence to suggest that the length of the alkyl chain can modulate the antimicrobial properties of certain classes of organic compounds.[11][12] Generally, an increase in alkyl chain length leads to increased lipophilicity, which can enhance the compound's ability to disrupt bacterial cell membranes.
Table 2: Predicted Antimicrobial Activity Profile
| Compound | Predicted Antimicrobial Activity | Rationale |
| Methyl 3-aminobut-2-enoate | Low to moderate | Lower lipophilicity |
| Ethyl 3-aminobut-2-enoate | Moderate | Increased lipophilicity compared to methyl ester |
| Propyl 3-aminobut-2-enoate | Moderate to high | Further increase in lipophilicity |
| This compound | Potentially high | Significant increase in lipophilicity, potentially enhancing membrane disruption |
It is important to note that these are predictions based on general trends, and specific testing is required to confirm the antimicrobial activity of this compound.
Experimental Protocols
General Synthesis of Alkyl 3-aminobut-2-enoates
This protocol is a generalized procedure based on common methods for the synthesis of short-chain alkyl 3-aminobut-2-enoates and can be adapted for the synthesis of the undecyl analog.
Materials:
-
Alkyl acetoacetate (e.g., undecyl acetoacetate)
-
Ammonia (e.g., aqueous ammonium hydroxide or ammonia gas)
-
Organic solvent (e.g., ethanol, toluene)
-
Acid catalyst (optional, e.g., acetic acid)
Procedure:
-
Dissolve the alkyl acetoacetate in the chosen organic solvent in a round-bottom flask.
-
Add a stoichiometric excess of the ammonia source to the solution.
-
If using a catalyst, add a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure alkyl 3-aminobut-2-enoate.
Caption: Experimental workflow for the synthesis of alkyl 3-aminobut-2-enoates.
Hantzsch Dihydropyridine Synthesis (General Protocol)
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Alkyl 3-aminobut-2-enoate (2 equivalents)
-
Solvent (e.g., ethanol)
-
Acid catalyst (e.g., acetic acid)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde and two equivalents of the alkyl 3-aminobut-2-enoate in ethanol.
-
Add a catalytic amount of acetic acid.
-
Reflux the reaction mixture for several hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and allow the product to crystallize.
-
Collect the crystalline product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 1,4-dihydropyridine.
Conclusion
This compound, while not extensively characterized in the literature, represents an interesting long-chain analog in the family of enamino esters. Based on the established trends observed with its shorter-chain counterparts, it is predicted to be a significantly more lipophilic and higher-boiling compound. These properties could be advantageous in specific applications, such as the synthesis of highly lipophilic dihydropyridine-based drugs or in the development of novel antimicrobial agents. The synthetic route to this compound is expected to be analogous to that of the well-known methyl and ethyl esters, providing a straightforward path to its preparation and further investigation. The data and protocols presented in this guide offer a solid foundation for researchers interested in exploring the potential of this compound and other long-chain enamino esters in their work.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. β-enamino ester synthesis by amination [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Propyl 3-aminobut-2-enoate | 53055-18-8 [amp.chemicalbook.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. journal.uctm.edu [journal.uctm.edu]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of Undecyl 3-aminobut-2-enoate: A Step-by-Step Guide for Laboratory Professionals
The proper handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step operational plan for the safe disposal of Undecyl 3-aminobut-2-enoate, a compound belonging to the enamine class.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazard profile of similar aminocrotonates, the following PPE is recommended:
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Thicker gloves (10-20 mil) offer better resistance. Thin disposable gloves should be immediately discarded if contamination is suspected.
-
Skin and Body Protection: A lab coat is mandatory. Ensure skin is not exposed.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of vapors or aerosols.
Step-by-Step Disposal Protocol
The primary recommended disposal method for this compound is through a licensed professional waste disposal service, with the ultimate treatment likely being high-temperature incineration.
Step 1: Waste Classification and Segregation
-
Classification: Based on data from analogous compounds, this compound should be treated as hazardous waste. The Safety Data Sheet for Methyl 3-Aminobut-2-enoate indicates potential for acute toxicity, serious eye damage, and skin sensitization.[1]
-
Segregation: Do not mix this compound waste with other waste streams. It is crucial to keep it segregated from incompatible materials, especially strong oxidizing agents, acids, and bases to prevent hazardous reactions.
Step 2: Waste Accumulation and Container Management
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) or other resistant plastic containers are generally suitable. The container must have a secure screw-top cap.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel. The SAA must be in a secondary containment tray to mitigate potential spills.
-
Filling the Container: Leave at least one inch of headspace in the container to allow for expansion of vapors. Keep the container closed at all times except when adding waste.
Step 3: Labeling
Properly label the waste container with a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accumulation start date (the date the first drop of waste was added)
-
The specific hazards associated with the chemical (e.g., "Toxic," "Irritant")
Step 4: Arranging for Disposal
-
Contact EHS: Once the container is full or has been in the SAA for the maximum allowed time (often up to one year, but check your institutional policy), contact your institution's EHS department to arrange for a waste pickup.
-
Professional Disposal Service: The EHS department will coordinate with a licensed professional waste disposal service for the transportation and final disposal of the chemical waste.
Ultimate Disposal Method: Incineration
The recommended final disposal method for nitrogen-containing organic compounds like this compound is high-temperature incineration in a facility equipped with afterburners and scrubbers.
-
Combustion: Incineration breaks down the organic molecule into less harmful components, primarily carbon dioxide and water.[2]
-
Nitrogen Oxides (NOx) Formation: A key consideration for incinerating nitrogen-containing compounds is the potential formation of nitrogen oxides (NOx), which are atmospheric pollutants.[2] Modern incinerators are designed to control combustion conditions (temperature, oxygen levels, residence time) and employ post-combustion technologies to minimize NOx emissions.[2]
-
Regulatory Compliance: Hazardous waste incinerators are regulated by the Environmental Protection Agency (EPA) and must demonstrate a destruction and removal efficiency (DRE) of 99.99% or higher for the principal organic hazardous constituents.[3][4]
Quantitative Data Summary
The following table summarizes key data relevant to the safe handling and disposal of aminocrotonate compounds, based on available information for analogs.
| Parameter | Value/Information | Source |
| Hazard Classification (Methyl 3-Aminobut-2-enoate) | Acute Toxicity, Oral (Category 4) | [1] |
| Serious Eye Damage/Eye Irritation (Category 1) | [1] | |
| Skin Sensitization (Category 1) | [1] | |
| Recommended Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1] |
| Incineration DRE Requirement | ≥ 99.99% | [3][4] |
Experimental Protocols
As this document provides procedural guidance for disposal rather than presenting experimental research, detailed experimental protocols are not applicable. The procedures outlined above are based on established safety and waste management principles.
Mandatory Visualizations
The following workflow diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: A logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Undecyl 3-aminobut-2-enoate
This guide provides crucial safety and logistical information for the handling and disposal of Undecyl 3-aminobut-2-enoate, tailored for researchers, scientists, and drug development professionals. The following procedures are based on the known hazards of structurally similar compounds and are intended to ensure the safe handling of this chemical in a laboratory setting.
Hazard Summary & Personal Protective Equipment (PPE)
Summary of Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and vapors that can cause serious eye irritation or damage.[1][2] |
| Hand Protection | Nitrile or neoprene gloves (ensure no degradation with prolonged contact) | Prevents skin contact, which may cause irritation or allergic reactions.[1][2][3] |
| Body Protection | Flame-retardant lab coat | Protects against accidental splashes and potential ignition of flammable vapors.[1] |
| Respiratory Protection | Use in a well-ventilated area or with a chemical fume hood | Minimizes inhalation of vapors, which can be irritating to the respiratory system.[2] |
Operational Protocol: Handling this compound
Adherence to the following step-by-step procedure is mandatory for the safe handling of this compound.
-
Preparation and Inspection:
-
Ensure the work area is clean and free of ignition sources such as open flames, hot plates, and spark-producing equipment.[1]
-
Verify that a chemical fume hood is operational.
-
Inspect all required PPE for integrity before use.
-
Locate the nearest safety shower and eyewash station.
-
-
Donning PPE:
-
Put on a flame-retardant lab coat.
-
Don chemical safety goggles and a face shield.
-
Wear appropriate chemical-resistant gloves (nitrile or neoprene are recommended).
-
-
Chemical Handling:
-
Conduct all manipulations of this compound inside a certified chemical fume hood.
-
Use non-sparking tools for all transfers and manipulations.[1]
-
Ground and bond containers when transferring the substance to prevent static discharge.[1]
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Keep the container tightly closed when not in use.[1]
-
-
Post-Handling:
-
Wipe down the work surface in the fume hood with an appropriate solvent.
-
Properly remove and dispose of gloves.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Liquid Waste: Collect all liquid waste in a designated, properly labeled, and sealed container. The container should be stored in a well-ventilated, cool area away from ignition sources.
-
Solid Waste: Contaminated materials such as gloves, absorbent pads, and weighing papers should be collected in a separate, clearly labeled hazardous waste container.
-
Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[1]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
